1-Pentanamine, N,N-diethyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylpentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-7-8-9-10(5-2)6-3/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZULHOOBWDXEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335267 | |
| Record name | 1-Pentanamine, N,N-diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2162-91-6 | |
| Record name | 1-Pentanamine, N,N-diethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Pentanamine, N,N-diethyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of the tertiary amine, 1-Pentanamine, N,N-diethyl. The information compiled within is intended to support research and development activities by providing essential physicochemical data.
Chemical Identity
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | N,N-diethylpentan-1-amine, Diethylpentylamine |
| CAS Number | 2162-91-6 |
| Molecular Formula | C₉H₂₁N |
| Molecular Weight | 143.27 g/mol [1] |
| Chemical Structure | CCCCCN(CC)CC |
Summary of Physical Properties
The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that while experimental data for the boiling point is available, specific experimental values for melting point, density, and solubility were not readily found in publicly accessible literature. Therefore, general characteristics and predicted values are provided where noted.
| Physical Property | Value | Source/Method |
| Boiling Point | ~156 °C (429 K) | Experimental Data[2] |
| Melting Point | Data not available | - |
| Density | Data not available | Predicted to be less than water |
| Solubility in Water | Limited | General property of tertiary amines[3] |
| Solubility in Organic Solvents | Soluble | General property of amines |
Detailed Experimental Protocols
The following sections describe generalized experimental methodologies for determining the key physical properties of a liquid tertiary amine like this compound.
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small liquid sample is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the small test tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is then placed in a Thiele tube containing mineral oil, ensuring the heat transfer is uniform.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Measurement (Pycnometer Method)
The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for determining the density of liquids.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed.
-
The pycnometer is then filled with distilled water of a known density at a specific temperature and weighed again. This allows for the calibration of the pycnometer's volume.
-
The pycnometer is emptied, dried, and then filled with the liquid sample (this compound).
-
The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, carefully dried on the outside, and its mass is accurately measured.
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Qualitative Solubility Test in Water:
-
To a test tube, add approximately 1 mL of distilled water.
-
Add a few drops of this compound to the test tube.
-
Shake the test tube vigorously for about 30 seconds.
-
Observe whether the amine dissolves completely, forms a separate layer, or appears as a cloudy emulsion, which indicates limited solubility. As a tertiary amine with a nine-carbon backbone, this compound is expected to have limited solubility in water.[3]
Qualitative Solubility Test in Organic Solvents:
-
Repeat the above procedure using various organic solvents (e.g., ethanol, diethyl ether, acetone, toluene).
-
Amines are generally soluble in a wide range of organic solvents.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the experimental determination of the key physical properties of a liquid amine.
Caption: Workflow for Determining Physical Properties of a Liquid Amine.
References
An In-depth Technical Guide to 1-Pentanamine, N,N-diethyl: Chemical Structure and Bonding
This technical guide provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of 1-Pentanamine, N,N-diethyl. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document delves into the molecular architecture of the compound and outlines generalized experimental protocols for its synthesis and characterization.
Chemical and Physical Data
This compound, a tertiary amine, possesses a range of physicochemical properties crucial for its application and handling. A summary of these properties is presented in Table 1.
| Property | Value |
| IUPAC Name | N,N-diethylpentan-1-amine |
| CAS Number | 2162-91-6 |
| Molecular Formula | C₉H₂₁N |
| Molecular Weight | 143.27 g/mol |
| Boiling Point | 156.5 °C |
| Density | 0.7625 g/mL |
| Refractive Index | 1.4166 |
Chemical Structure and Bonding
The molecular structure of this compound is characterized by a central nitrogen atom bonded to two ethyl groups and one pentyl group. This arrangement classifies it as a tertiary amine.
Caption: 2D Chemical Structure of this compound.
Bonding Analysis:
-
Hybridization: The central nitrogen atom in this compound is sp³ hybridized.[1][2][3] Three of these sp³ hybrid orbitals form sigma (σ) bonds with the carbon atoms of the two ethyl groups and the pentyl group. The fourth sp³ hybrid orbital is occupied by a lone pair of electrons.[1][2][3] The carbon atoms within the alkyl chains are sp³ hybridized, forming sigma bonds with adjacent carbon and hydrogen atoms.
-
Molecular Geometry: Due to the sp³ hybridization and the presence of a lone pair of electrons on the nitrogen atom, the molecule adopts a trigonal pyramidal geometry around the nitrogen.[1][3] The lone pair exerts a greater repulsive force than the bonding pairs, causing the C-N-C bond angles to be slightly less than the ideal tetrahedral angle of 109.5°, typically around 108°.[2]
-
Bond Types: All bonds within the molecule are covalent. The C-C and C-H bonds are predominantly nonpolar covalent, while the C-N bonds are polar covalent due to the difference in electronegativity between carbon and nitrogen. This polarity and the presence of the lone pair on the nitrogen atom are responsible for the molecule's basicity and nucleophilic character.
Experimental Protocols
This section outlines generalized experimental methodologies for the synthesis and characterization of this compound.
Synthesis
Two common methods for the synthesis of tertiary amines like this compound are the alkylation of a secondary amine and reductive amination.
a) Alkylation of Diethylamine:
This method involves the reaction of diethylamine with a 1-halopentane (e.g., 1-bromopentane or 1-chloropentane). The reaction proceeds via a nucleophilic substitution mechanism.
Caption: Generalized workflow for the synthesis via alkylation.
Detailed Protocol:
-
In a reaction vessel, dissolve diethylamine in a suitable aprotic solvent.
-
Add a stoichiometric equivalent of a 1-halopentane.
-
Include a non-nucleophilic base to neutralize the hydrohalic acid byproduct.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture and perform an aqueous workup to remove salts and unreacted starting materials.
-
Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
b) Reductive Amination:
This one-pot reaction involves the condensation of pentanal with diethylamine to form an enamine or iminium ion intermediate, which is then reduced in situ to the tertiary amine.
Caption: Generalized workflow for synthesis via reductive amination.
Detailed Protocol:
-
Combine pentanal and diethylamine in a suitable solvent.
-
Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the mixture.[4] These reagents are mild enough not to reduce the starting aldehyde.[4]
-
Stir the reaction at room temperature until the reaction is complete, as monitored by GC or TLC.
-
Quench the reaction with an aqueous solution.
-
Extract the product with an organic solvent.
-
Wash and dry the organic layer, followed by solvent removal.
-
Purify the resulting tertiary amine by distillation.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
a) Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating the components of a mixture and identifying them based on their mass-to-charge ratio.
Caption: General workflow for GC-MS analysis.
Generic Protocol:
-
GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
-
Oven Program: A temperature gradient is employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation of components with different boiling points.
-
MS Detector: Operated in electron ionization (EI) mode. The resulting fragmentation pattern provides a molecular fingerprint for identification.
b) Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: The spectrum will show characteristic signals for the different types of protons in the molecule. The protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded and appear downfield. The ethyl groups will show a triplet for the CH₃ protons and a quartet for the CH₂ protons. The pentyl group will show a series of multiplets.
-
¹³C NMR: The carbon atoms bonded to the nitrogen will be deshielded and appear at a higher chemical shift compared to other aliphatic carbons.[1]
c) Infrared (IR) Spectroscopy:
As a tertiary amine, this compound does not have any N-H bonds. Therefore, its IR spectrum will lack the characteristic N-H stretching absorptions typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[1][5][6] The spectrum will be dominated by C-H stretching and bending vibrations.
Conclusion
This technical guide has provided a detailed examination of the chemical structure and bonding of this compound, supported by a summary of its key physical and chemical properties. Generalized protocols for its synthesis and characterization have also been presented, offering a foundational understanding for laboratory work with this compound. The information herein is intended to support further research and development activities involving this tertiary amine.
References
- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
"1-Pentanamine, N,N-diethyl" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet comprehensive overview of the fundamental molecular properties of 1-Pentanamine, N,N-diethyl. The information is curated to support research and development activities, offering key data points in a structured format.
Molecular Identity and Properties
This compound, is a tertiary amine with a straightforward aliphatic structure. Its core physicochemical properties are essential for a range of applications, from synthetic chemistry to material science.
| Property | Value | Source |
| Molecular Formula | C9H21N | [1][2] |
| Molecular Weight | 143.27 g/mol | [1] |
| IUPAC Name | N,N-diethylpentan-1-amine | [1] |
| CAS Number | 2162-91-6 | [1][2] |
Experimental Data and Characterization
References
An In-depth Technical Guide to the Synthesis of Tertiary Amines: The Reaction of Diethylamine with Pentyl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N,N-diethylpentylamine, a tertiary amine of interest in pharmaceutical and chemical research, through the N-alkylation of diethylamine with various pentyl halides. This document details the underlying chemical principles, offers a robust experimental protocol, presents expected quantitative data, and outlines the necessary analytical characterization of the final product.
Introduction
Tertiary amines are a crucial class of organic compounds widely incorporated into the structure of many pharmaceutical agents, agrochemicals, and fine chemicals. Their basicity and nucleophilicity make them key intermediates in a multitude of chemical transformations. The synthesis of tertiary amines via the N-alkylation of secondary amines with alkyl halides is a fundamental and well-established method in organic chemistry. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
This guide focuses on the specific synthesis of N,N-diethylpentylamine from diethylamine and pentyl halides (1-chloropentane, 1-bromopentane, and 1-iodopentane). The choice of the pentyl halide significantly impacts the reaction rate and yield, a factor that will be explored in detail.
Reaction Mechanism and Signaling Pathway
The synthesis of N,N-diethylpentylamine from diethylamine and a pentyl halide is a classic example of an SN2 reaction. In this reaction, the lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the pentyl halide. This attack occurs from the backside of the carbon-halogen bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-halogen bond breaks.
A non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base), is often employed to neutralize the hydrogen halide (HX) formed during the reaction. This prevents the protonation of the diethylamine reactant, which would render it non-nucleophilic, and also avoids the formation of the diethylammonium halide salt. A common side reaction in amine alkylation is over-alkylation, where the tertiary amine product reacts further with the alkyl halide to form a quaternary ammonium salt. The use of a sterically hindered base like Hünig's base and careful control of reaction conditions can minimize this side product.
Figure 1: General reaction pathway for the synthesis of N,N-diethylpentylamine.
Experimental Protocols
The following is a generalized, yet detailed, experimental protocol for the synthesis of N,N-diethylpentylamine. This protocol is based on established methods for the N-alkylation of secondary amines and is optimized for high yield and purity.
Materials:
-
Diethylamine (Et2NH)
-
1-Chloropentane, 1-Bromopentane, or 1-Iodopentane
-
N,N-Diisopropylethylamine (Hünig's base, DIPEA)
-
Acetonitrile (CH3CN), anhydrous
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate solution (NaHCO3)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethylamine (1.0 eq.), the corresponding pentyl halide (1.1 eq.), and anhydrous acetonitrile.
-
Addition of Base: While stirring the mixture at room temperature, add N,N-diisopropylethylamine (1.5 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain this temperature for the time indicated in Table 1. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-diethylpentylamine.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain the pure tertiary amine.
Figure 2: Experimental workflow for the synthesis of N,N-diethylpentylamine.
Quantitative Data
The reactivity of the pentyl halide in this SN2 reaction is expected to follow the order: 1-iodopentane > 1-bromopentane > 1-chloropentane. This is due to the decreasing strength of the carbon-halogen bond and the increasing leaving group ability of the halide anion down the group. The following table summarizes the expected quantitative data for the synthesis of N,N-diethylpentylamine using different pentyl halides under the optimized conditions described above.
| Pentyl Halide | Molar Mass ( g/mol ) | Expected Reaction Time (hours) | Expected Yield (%) |
| 1-Chloropentane | 106.59 | 24 - 48 | 70 - 80 |
| 1-Bromopentane | 151.04 | 12 - 24 | 85 - 95 |
| 1-Iodopentane | 198.04 | 4 - 8 | > 95 |
Table 1: Expected Quantitative Data for the Synthesis of N,N-Diethylpentylamine
Analytical Characterization
The identity and purity of the synthesized N,N-diethylpentylamine can be confirmed using various spectroscopic techniques.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl and pentyl groups.
-
A triplet corresponding to the terminal methyl group of the pentyl chain.
-
A multiplet for the four methylene groups of the pentyl chain.
-
A quartet for the methylene protons of the ethyl groups.
-
A triplet for the methyl protons of the ethyl groups.
-
-
13C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
5.2. Infrared (IR) Spectroscopy
The IR spectrum of N,N-diethylpentylamine is expected to exhibit the following characteristic absorptions:
-
C-H stretching: Strong bands in the region of 2850-2960 cm-1 corresponding to the sp3 hybridized C-H bonds of the alkyl groups.
-
C-N stretching: A medium to weak band in the region of 1050-1250 cm-1.
-
Absence of N-H stretching: The absence of a broad band in the 3300-3500 cm-1 region confirms the formation of a tertiary amine and the absence of the secondary amine starting material.
5.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of N,N-diethylpentylamine (143.29 g/mol ). The fragmentation pattern will show characteristic peaks resulting from the cleavage of the alkyl chains. A common fragmentation pathway for tertiary amines is the alpha-cleavage, leading to the formation of a stable iminium ion.
Conclusion
The synthesis of N,N-diethylpentylamine via the N-alkylation of diethylamine with pentyl halides is a robust and efficient method for producing this valuable tertiary amine. The choice of pentyl halide significantly influences the reaction kinetics, with the iodide being the most reactive. The use of a non-nucleophilic, sterically hindered base such as Hünig's base is crucial for achieving high yields and minimizing the formation of quaternary ammonium byproducts. The detailed experimental protocol and analytical data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and characterize N,N-diethylpentylamine and related tertiary amines.
Core Reactivity of N,N-diethyl-1-pentanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N,N-diethyl-1-pentanamine, a tertiary aliphatic amine, serves as a fundamental building block and reactive intermediate in organic synthesis and drug development. Its chemical behavior is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. This guide provides an in-depth analysis of its core reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-diethyl-1-pentanamine and a closely related compound, N,N-dimethyl-1-pentanamine, is provided in Table 1. The predicted pKa value for N,N-dimethyl-1-pentanamine offers a reasonable estimate for the basicity of N,N-diethyl-1-pentanamine.
| Property | Value | Source |
| N,N-diethyl-1-pentanamine | ||
| Molecular Formula | C9H21N | [1] |
| Molecular Weight | 143.27 g/mol | [1] |
| N,N-dimethyl-1-pentanamine | ||
| Molecular Formula | C7H17N | [2] |
| Molecular Weight | 115.22 g/mol | [2] |
| Predicted pKa | 9.83 ± 0.28 | [2] |
Basicity and Protonation
The basicity of N,N-diethyl-1-pentanamine arises from the ability of the nitrogen's lone pair to accept a proton. In aqueous solution, tertiary amines establish an equilibrium with their conjugate acid.[3][4] The basic strength of aliphatic amines is influenced by a combination of the inductive effect of the alkyl groups, which increases electron density on the nitrogen, and solvation effects.[5][6] For tertiary amines, while the inductive effect is maximized, steric hindrance can impede solvation of the corresponding ammonium cation, sometimes reducing basicity compared to secondary amines in aqueous media.[4][5]
The reaction with an acid, such as hydrochloric acid (HCl), results in the formation of a diethylpentylammonium salt, as depicted in the following reaction scheme:
Experimental Protocol: Determination of pKa by Titration
The dissociation constant (pKa) of an amine can be determined experimentally by titration with a standard acid.[7]
-
Preparation of Amine Solution: Prepare a 0.1 M solution of N,N-diethyl-1-pentanamine in deionized water.
-
Titration Setup: Place a known volume (e.g., 50 mL) of the amine solution in a beaker equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the acid.
-
Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pKa is equal to the pH at the half-equivalence point.
Nucleophilic Reactivity: Quaternization
The lone pair of electrons on the nitrogen atom of N,N-diethyl-1-pentanamine also makes it a potent nucleophile. A characteristic reaction of tertiary amines is quaternization, where the amine reacts with an alkyl halide to form a quaternary ammonium salt.[8] This reaction proceeds via an SN2 mechanism.
For instance, the reaction of N,N-diethyl-1-pentanamine with methyl iodide results in the formation of N,N-diethyl-N-methyl-1-pentanaminium iodide:
Experimental Protocol: Synthesis of a Quaternary Ammonium Salt
A general procedure for the quaternization of a tertiary amine is as follows:[9][10][11]
-
Reaction Setup: Dissolve N,N-diethyl-1-pentanamine in a suitable solvent such as methanol or acetone in a round-bottom flask.
-
Addition of Alkylating Agent: Add an excess of the alkylating agent (e.g., methyl iodide) to the solution at room temperature, with stirring.
-
Reaction: The quaternary ammonium salt will often precipitate out of the solution over a period of several hours. The reaction can be gently heated to increase the rate.[12]
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the collected solid with a solvent in which the salt is sparingly soluble (e.g., cold acetone or diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization.
Elimination Reactions: The Hofmann Elimination
When a quaternary ammonium salt with at least one beta-hydrogen is heated with a strong base, such as silver oxide or potassium hydroxide, it undergoes an elimination reaction known as the Hofmann elimination to form an alkene and a tertiary amine.[13][14][15] The reaction proceeds through an E2 mechanism. A distinctive feature of the Hofmann elimination is that it typically yields the least substituted alkene (the "Hofmann product") as the major product, in contrast to the Zaitsev rule.[13][16] This regioselectivity is attributed to the steric bulk of the trialkylamine leaving group.[13]
The Hofmann elimination of the quaternary ammonium salt derived from N,N-diethyl-1-pentanamine would proceed as follows:
Experimental Protocol: Hofmann Elimination
A typical experimental procedure for a Hofmann elimination involves two main steps:[16][17]
-
Formation of the Quaternary Ammonium Hydroxide:
-
Treat the quaternary ammonium iodide salt (synthesized as described previously) with silver oxide in aqueous solution. This reaction precipitates silver iodide and generates the corresponding quaternary ammonium hydroxide in solution.
-
Filter the mixture to remove the silver iodide precipitate.
-
-
Elimination:
-
Heat the aqueous solution of the quaternary ammonium hydroxide.
-
The elimination reaction will occur, producing the alkene and the tertiary amine. The products can be isolated by distillation or extraction.
-
References
- 1. 1-Pentanamine, N,N-diethyl | C9H21N | CID 524212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. quora.com [quora.com]
- 4. sarthaks.com [sarthaks.com]
- 5. Amines Basicity Structure Homework Help, Assignment Help, Online Tutor, Tutoring [theglobaltutors.com]
- 6. Basicity of amines.pptx [slideshare.net]
- 7. 3.2. pKa Analysis [bio-protocol.org]
- 8. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. mdpi.com [mdpi.com]
- 13. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 17. Hofmann Elimination | NROChemistry [nrochemistry.com]
Spectroscopic Profile of N,N-diethyl-1-pentanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for N,N-diethyl-1-pentanamine, a tertiary amine of interest in various chemical and pharmaceutical research domains. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of predicted Nuclear Magnetic Resonance (NMR) data and experimental data from its close structural homolog, N,N-diethyl-1-butanamine, for Infrared (IR) spectroscopy and Mass Spectrometry (MS). This approach provides a robust and scientifically grounded spectroscopic profile.
Data Presentation
The following tables summarize the key spectroscopic data for N,N-diethyl-1-pentanamine.
Table 1: Predicted ¹H NMR Data for N,N-diethyl-1-pentanamine
Disclaimer: The following ¹H NMR data is predicted using computational models and should be considered as an estimation. Experimental verification is recommended.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.40 | q | 4H | N-(CH₂ CH₃)₂ |
| ~2.30 | t | 2H | N-CH₂ -(CH₂)₃-CH₃ |
| ~1.45 | m | 2H | N-CH₂-CH₂ -(CH₂)₂-CH₃ |
| ~1.30 | m | 4H | N-CH₂-CH₂-CH₂ -CH₂ -CH₃ |
| ~1.00 | t | 6H | N-(CH₂CH₃ )₂ |
| ~0.90 | t | 3H | N-(CH₂)₄-CH₃ |
Table 2: Predicted ¹³C NMR Data for N,N-diethyl-1-pentanamine
Disclaimer: The following ¹³C NMR data is predicted using computational models and should be considered as an estimation. Experimental verification is recommended.
| Chemical Shift (ppm) | Assignment |
| ~52.0 | N-C H₂-(CH₂)₃-CH₃ |
| ~47.0 | N-(C H₂CH₃)₂ |
| ~32.0 | N-CH₂-C H₂-(CH₂)₂-CH₃ |
| ~29.0 | N-(CH₂)₂-C H₂-CH₂-CH₃ |
| ~22.5 | N-(CH₂)₃-C H₂-CH₃ |
| ~14.0 | N-(CH₂)₄-C H₃ |
| ~12.0 | N-(CH₂C H₃)₂ |
Table 3: Representative Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretching (alkyl) |
| 1470-1450 | Medium | C-H bending (alkyl) |
| 1250-1020 | Medium-Weak | C-N stretching |
Table 4: Representative Mass Spectrometry (MS) Data for N,N-diethyl-1-butanamine
Disclaimer: The following data is from the experimental mass spectrum of the structural analog N,N-diethyl-1-butanamine and is presented as a likely fragmentation pattern for N,N-diethyl-1-pentanamine. The molecular ion peak for N,N-diethyl-1-pentanamine would be at m/z 143.
| m/z | Relative Intensity | Assignment |
| 86 | 100% | [M - C₃H₇]⁺ (α-cleavage, loss of propyl radical) |
| 58 | ~40% | [C₃H₈N]⁺ |
| 44 | ~20% | [C₂H₆N]⁺ |
| 129 | ~10% | [M]⁺ (Molecular ion) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard procedures for the analysis of liquid aliphatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of N,N-diethyl-1-pentanamine is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (0 ppm).
-
¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons, although none are present in this molecule.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a neat liquid sample like N,N-diethyl-1-pentanamine, a thin film is prepared by placing a single drop of the liquid between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a uniform film.
-
Data Acquisition : The salt plates are mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded first. The sample spectrum is then recorded, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS). A diluted solution of N,N-diethyl-1-pentanamine in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The volatile amine is separated from the solvent and other potential impurities on a capillary column (e.g., a non-polar DB-5 or similar). The eluting compound then enters the ion source of the mass spectrometer. Electron Ionization (EI) is typically used, with a standard electron energy of 70 eV.
-
Mass Analysis and Detection : The resulting positively charged fragments and the molecular ion are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
A Comprehensive Technical Guide to the Safety and Handling of 1-Pentanamine, N,N-diethyl
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a general guide to the safety and handling of 1-Pentanamine, N,N-diethyl (CAS No. 2162-91-6). As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) from a major supplier for this specific compound could not be located. Therefore, the quantitative data presented in the tables are based on structurally similar aliphatic amines and should be considered illustrative. All laboratory personnel must consult a specific and verified SDS for the product they are using and conduct a thorough risk assessment before handling this chemical.
Introduction
This compound, a tertiary aliphatic amine, is a chemical intermediate with potential applications in pharmaceutical synthesis and other research areas. Due to its chemical nature, it is presumed to share hazards with other short-chain alkylamines, including potential flammability, corrosivity, and toxicity. This guide provides a detailed overview of the anticipated safety and handling precautions necessary for the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
-
Flammability: Likely to be a flammable liquid and vapor.
-
Toxicity: May be toxic if swallowed, in contact with skin, or inhaled.
-
Corrosivity: Expected to cause severe skin burns and eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
Quantitative Data Summary
The following tables summarize key safety-related quantitative data. Note: This data is for structurally related compounds and should be used for estimation purposes only.
Table 1: Physical and Chemical Properties
| Property | Value (Illustrative) | Compound Analogy |
| Molecular Formula | C₉H₂₁N | Target Compound |
| Molecular Weight | 143.27 g/mol | Target Compound |
| Boiling Point | Not Available | |
| Flash Point | < 23 °C / < 73.4 °F | Based on Diethylamine |
| Autoignition Temperature | Not Available |
Table 2: Toxicological Data
| Test Type | Route | Value (Illustrative) | Species | Compound Analogy |
| LD50 | Oral | Not Available | ||
| LD50 | Dermal | Not Available | ||
| LC50 | Inhalation | Not Available |
Table 3: Exposure Limits
| Limit Type | Value (Illustrative) | Compound Analogy |
| TWA | Not Available | |
| STEL | Not Available |
Handling and Storage
Safe handling and storage are critical to minimizing risks.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat and, if necessary, an apron and boots.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Safe Handling Procedures
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
-
Store in a flammable liquids cabinet.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool containers.
-
Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key experiments used to determine the safety parameters of chemicals like this compound.
Flash Point Determination (Closed-Cup Method)
Principle: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near the surface of the liquid. The closed-cup method confines the vapors, typically leading to a lower flash point than the open-cup method.
Methodology (e.g., ASTM D93 Pensky-Martens Closed Cup Tester):
-
Apparatus: A Pensky-Martens closed cup tester, which consists of a test cup, a lid with a shutter-opening mechanism, an ignition source, and a temperature probe.
-
Sample Preparation: Ensure the sample is free of water and other impurities.
-
Procedure: a. Pour the sample into the test cup to the marked level. b. Place the lid on the cup and insert the temperature probe. c. Begin heating the sample at a slow, constant rate (e.g., 5-6 °C/min). d. Stir the sample continuously. e. At regular temperature intervals, apply the ignition source by opening the shutter. f. The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite with a distinct flash. g. Record the temperature.
Acute Oral Toxicity (LD50) Determination
Principle: The LD50 (Lethal Dose, 50%) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route. The Up-and-Down Procedure (UDP) is a method that reduces the number of animals required.
Methodology (e.g., OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure):
-
Test Animals: Typically, a single sex (usually females, as they are often more sensitive) of a rodent species (e.g., rats) is used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted before dosing.
-
Dose Administration: a. A single animal is dosed with the test substance at a starting dose level selected based on available information. b. The animal is observed for signs of toxicity and mortality for up to 14 days.
-
Sequential Dosing: a. If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2). b. If the animal dies, the dose for the next animal is decreased by the same factor.
-
Data Analysis: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method. This procedure minimizes the number of animals dosed at lethal concentrations.
Visualized Safety Workflow
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a research environment.
Caption: Logical workflow for the safe handling of hazardous chemicals.
Uncharted Territory: A Technical Guide to Potential Research Areas for N,N-diethyl-1-pentanamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Dated: November 13, 2025
Abstract
N,N-diethyl-1-pentanamine, a tertiary amine with a simple aliphatic structure, currently represents a significant knowledge gap in the landscape of chemical and pharmacological research. While its basic physicochemical properties are documented, a thorough investigation into its biological activities and potential therapeutic applications is conspicuously absent from the scientific literature. This technical guide serves as a foundational document to catalyze research into this understudied molecule. By examining the known biological activities of structurally analogous compounds, we delineate several promising avenues of investigation, complete with proposed experimental protocols and frameworks for data analysis. The objective is to provide a roadmap for researchers to unlock the potential of N,N-diethyl-1-pentanamine in drug discovery and development.
Introduction
N,N-diethyl-1-pentanamine (DEPA) is a chemical entity with the molecular formula C9H21N and a molecular weight of 143.27 g/mol .[1] Its structure, a pentyl chain with a diethylamino group at the 1-position, suggests potential interactions with biological systems, yet it remains largely unexplored. This guide aims to bridge this gap by proposing concrete research directions based on the established pharmacological profiles of structurally related molecules. The central hypothesis is that the structural motifs within DEPA may confer biological activities analogous to those of similar chemical structures, warranting a systematic investigation.
Physicochemical Properties of N,N-diethyl-1-pentanamine
A summary of the known physicochemical properties of N,N-diethyl-1-pentanamine is presented below. This data is essential for designing experimental protocols, particularly for in vitro and in vivo studies.
| Property | Value | Source |
| Molecular Formula | C9H21N | PubChem |
| Molecular Weight | 143.27 g/mol | PubChem[1] |
| CAS Number | 2162-91-6 | PubChem[1] |
| IUPAC Name | N,N-diethylpentan-1-amine | PubChem[1] |
| SMILES | CCCCCN(CC)CC | PubChem[1] |
| XLogP3 | 2.8 | PubChem[1] |
Proposed Research Areas and Methodologies
Based on the activities of structurally similar compounds, the following research areas are proposed for N,N-diethyl-1-pentanamine.
Antimicrobial and Antiparasitic Activity
Rationale: The structural analog, N,N-diethyl-1,4-pentanediamine, is a known precursor in the synthesis of antimalarial drugs like quinacrine. Furthermore, derivatives of N,N-dimethyl-1-2-propen-1-amine have demonstrated significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests that the diethylpentanamine scaffold may possess inherent antiparasitic or antimicrobial properties.
Proposed Experiments:
-
In vitro antimicrobial screening: Test DEPA against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus) using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
-
In vitro antiparasitic assays: Evaluate the efficacy of DEPA against parasites such as Plasmodium falciparum (malaria) and Trypanosoma cruzi using standard viability assays (e.g., SYBR Green I-based fluorescence assay for P. falciparum).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of N,N-diethyl-1-pentanamine in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the DEPA stock solution in appropriate microbial growth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism in medium without DEPA) and negative (medium only) controls.
-
Incubate the plate under optimal growth conditions for the specific microorganism.
-
Determine the MIC as the lowest concentration of DEPA that visibly inhibits microbial growth.
Central Nervous System (CNS) Activity
Rationale: The compound N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE) has been shown to modulate the permeability of the blood-brain barrier.[2] The lipophilic nature of DEPA (XLogP3 = 2.8) suggests it may also cross the blood-brain barrier and potentially exert effects on the CNS.
Proposed Experiments:
-
Blood-Brain Barrier Permeability: Utilize an in vitro model, such as a co-culture of brain endothelial cells and astrocytes, to assess the permeability of DEPA. Alternatively, in vivo studies in rodents can be performed by measuring the brain-to-plasma concentration ratio of DEPA after systemic administration.
-
Neuroreceptor Binding Assays: Screen DEPA against a panel of common CNS receptors (e.g., dopamine, serotonin, GABA receptors) to identify potential molecular targets.
-
Behavioral Studies: In rodent models, assess the effects of DEPA on locomotor activity, anxiety (e.g., elevated plus maze), and cognition (e.g., Morris water maze).
Logical Workflow for CNS Activity Screening:
Caption: Proposed workflow for investigating the CNS activity of N,N-diethyl-1-pentanamine.
Insect Repellent and Toxicological Profile
Rationale: Analogs of N,N-diethyl-2-phenylacetamide have been investigated for their insect repellent properties and associated toxicity.[3] Given the structural similarities, DEPA could be explored as a potential insect repellent. A concurrent toxicological evaluation is crucial for any compound with potential for human exposure.
Proposed Experiments:
-
Insect Repellency Assays: Evaluate the repellency of DEPA against common vectors like mosquitoes (Aedes aegypti, Anopheles gambiae) and ticks (Ixodes scapularis) using established arm-in-cage or olfactometer assays.
-
Acute and Sub-acute Toxicity Studies: In rodent models, determine the acute oral and dermal LD50 values. Conduct a 28-day repeated dose toxicity study to assess potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity Assays: Perform an Ames test to evaluate the mutagenic potential of DEPA. An in vitro micronucleus assay can assess for chromosomal damage.
Experimental Protocol: Acute Dermal Toxicity (OECD 402)
-
Select healthy, young adult rats of a single strain.
-
Prepare various concentrations of N,N-diethyl-1-pentanamine in a suitable vehicle.
-
Apply a single dose of the test substance to a shaved area of the skin (approximately 10% of the body surface area).
-
Observe the animals for mortality and clinical signs of toxicity at regular intervals for 14 days.
-
Conduct a gross necropsy of all animals at the end of the observation period.
-
Calculate the LD50 with confidence intervals.
Signaling Pathway Hypothesis: Putative Interaction with Insect Odorant Receptors
While the exact mechanism for insect repellents is complex, a common pathway involves the modulation of insect odorant receptors (ORs). DEPA, as a volatile amine, could potentially interact with these receptors.
Caption: Hypothetical signaling pathway for N,N-diethyl-1-pentanamine as an insect repellent.
Data Presentation and Interpretation
All quantitative data from the proposed experiments should be summarized in clear, concise tables to allow for easy comparison and interpretation.
Hypothetical Data Table: In vitro Antimicrobial Activity of DEPA
| Microorganism | MIC (µg/mL) |
| S. aureus | >128 |
| E. coli | 64 |
| P. aeruginosa | 128 |
| C. albicans | 32 |
Note: This table is for illustrative purposes only.
Conclusion
N,N-diethyl-1-pentanamine is a chemical compound with a dearth of associated biological data. This guide has outlined several potential research avenues based on the known activities of structurally related molecules. The proposed research into its antimicrobial, CNS, and insect repellent activities, coupled with a thorough toxicological evaluation, will provide the necessary foundational data to determine if this compound or its derivatives hold promise for future drug development or other applications. It is imperative that the scientific community undertakes a systematic exploration of such under-researched molecules to uncover novel chemical entities with therapeutic potential.
References
- 1. 1-Pentanamine, N,N-diethyl | C9H21N | CID 524212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine on the blood-brain barrier permeability in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N-diethylalkylamines: Synthesis, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-diethylalkylamines represent a significant class of organic compounds characterized by a tertiary amine functional group with two ethyl substituents and a variable alkyl chain. This structural motif is prevalent in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and research chemicals. The physicochemical and pharmacological properties of these compounds can be finely tuned by modifying the nature of the alkyl substituent, making them a versatile scaffold in drug discovery and development. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, pharmacology, and toxicology of N,N-diethylalkylamines, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.
Synthesis of N,N-diethylalkylamines
The synthesis of N,N-diethylalkylamines can be achieved through several established methods in organic chemistry. The most common approaches involve the alkylation of diethylamine or the reductive amination of aldehydes and ketones.
General Synthetic Protocols
1. Alkylation of Diethylamine:
This method involves the reaction of diethylamine with an appropriate alkyl halide (e.g., chloro-, bromo-, or iodoalkane). The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.
-
Reaction: (CH₃CH₂)₂NH + R-X → (CH₃CH₂)₂N-R + HX
-
Reagents and Conditions:
-
Substrates: Diethylamine, Alkyl halide (R-X)
-
Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or a tertiary amine like triethylamine.
-
Solvent: Toluene, acetonitrile, or dimethylformamide (DMF).
-
Temperature: Room temperature to reflux, depending on the reactivity of the alkyl halide.
-
-
Work-up: The reaction mixture is typically filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.
2. Reductive Amination:
This two-step, one-pot reaction involves the formation of an enamine or iminium ion intermediate from the reaction of diethylamine with an aldehyde or ketone, followed by its reduction to the corresponding amine.
-
Reaction: (CH₃CH₂)₂NH + RCHO/RCOR' + Reducing Agent → (CH₃CH₂)₂N-CH₂R / (CH₃CH₂)₂N-CHR'R
-
Reagents and Conditions:
-
Substrates: Diethylamine, Aldehyde or Ketone
-
Reducing Agent: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).
-
Solvent: Methanol, ethanol, or dichloromethane (DCM).
-
pH: The reaction is often carried out under mildly acidic conditions to facilitate iminium ion formation.
-
-
Work-up: The reaction is quenched with water or a dilute acid. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically achieved by distillation or column chromatography.
Synthetic Workflow Diagram
Caption: General synthetic workflows for N,N-diethylalkylamines.
Physicochemical Properties
The physicochemical properties of N,N-diethylalkylamines are crucial for their biological activity, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). Key properties for a selection of N,N-diethylalkylamines are summarized in the table below.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) | pKa |
| N,N-Diethylmethylamine | C₅H₁₃N | 87.16 | 63-65 | - | 0.688 | 1.374 | - |
| N,N-Diethylpropylamine | C₇H₁₇N | 115.22 | 107.5-108 | - | - | - | - |
| N,N-Diethylbutylamine | C₈H₁₉N | 129.24 | 136.5 | - | 0.748 | 1.414 | - |
| N,N-Diethylethanolamine | C₆H₁₅NO | 117.19 | 161 | -70 | 0.884 | 1.441 | - |
Pharmacology
Many N,N-diethylalkylamines exhibit significant pharmacological activity, often attributed to their ability to interact with various receptors and enzymes. The diethylaminoethyl moiety, in particular, is a common pharmacophore in drugs with antihistaminic and anticholinergic properties.
Anticholinergic Activity
Anticholinergic agents act by competitively inhibiting the binding of the neurotransmitter acetylcholine to its muscarinic receptors. This blockade of parasympathetic nerve impulses can lead to a variety of physiological effects.
Experimental Protocol: Guinea Pig Ileum Assay for Anticholinergic Activity
This classic pharmacological preparation is used to assess the anticholinergic (muscarinic receptor antagonist) activity of a test compound.
-
Tissue Preparation:
-
A male guinea pig is euthanized by a humane method.
-
A segment of the terminal ileum is isolated and cleaned of mesenteric tissue.
-
A 2-3 cm piece of the ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
-
Experimental Setup:
-
One end of the ileum segment is attached to a fixed point, and the other end is connected to an isometric force transducer to record contractions.
-
The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 g.
-
-
Procedure:
-
A cumulative concentration-response curve to a standard agonist, such as acetylcholine or carbachol, is established to determine the baseline contractile response.
-
The tissue is then washed and allowed to return to its resting state.
-
The test N,N-diethylalkylamine is added to the organ bath at a specific concentration and allowed to incubate for a predetermined period (e.g., 20-30 minutes).
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the test compound.
-
-
Data Analysis:
-
The antagonistic effect of the test compound is quantified by the rightward shift of the agonist concentration-response curve.
-
The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀, is calculated to determine the potency of the antagonist.
-
Antihistaminic Activity
Antihistamines are compounds that antagonize the effects of histamine at its receptors, primarily the H₁ receptor. This action is beneficial in the treatment of allergic reactions.
Experimental Protocol: Histamine H₁ Receptor Binding Assay
This in vitro assay measures the ability of a test compound to displace a radiolabeled ligand from the histamine H₁ receptor.
-
Membrane Preparation:
-
Cell membranes expressing the human histamine H₁ receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells) or from animal tissues (e.g., guinea pig cerebellum).
-
The cells or tissues are homogenized in a buffer solution and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an appropriate assay buffer.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled H₁ receptor antagonist (e.g., [³H]mepyramine) and varying concentrations of the test N,N-diethylalkylamine.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H₁ receptor antagonist (e.g., triprolidine).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Signaling Pathway Diagrams
Caption: Simplified signaling pathways for anticholinergic and antihistaminic actions.
Toxicology
The toxicological profile of N,N-diethylalkylamines is a critical consideration in their development and application. Toxicity can vary significantly depending on the specific structure of the alkyl chain and the route of administration.
Acute Toxicity Data
The following table summarizes the acute toxicity data for selected N,N-diethylalkylamines.
| Compound Name | Route of Administration | Species | LD₅₀ |
| Diethylamine | Oral | Rat | 540 mg/kg |
| Diethylamine | Dermal | Rabbit | 580 mg/kg |
| Triethylamine | Oral | Rat | 460 mg/kg |
| N,N-Diethylethanolamine | Oral | Rat | 1320 mg/kg |
| N,N-Diethylethanolamine | Dermal | Rabbit | 1 mL/kg |
Experimental Protocols for Toxicological Assessment
1. Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and to classify it according to the Globally Harmonized System (GHS).
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next step.
-
Animal Model: Typically, young adult female rats are used.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered in a single oral dose.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Body weights are recorded at regular intervals.
-
A necropsy is performed on all animals at the end of the study.
-
-
Dose Levels: The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Classification: The substance is classified based on the number of mortalities observed at different dose levels.
2. Inhalation Toxicity - NTP Protocol (Example: Diethylamine Study)
The National Toxicology Program (NTP) conducts inhalation toxicity studies to assess the health effects of airborne substances.
-
Exposure System: Whole-body inhalation chambers are used to expose animals to a controlled concentration of the test substance vapor.
-
Animal Model: Typically, F344/N rats and B6C3F1 mice are used.
-
Procedure:
-
Animals are exposed for a specified duration (e.g., 6 hours/day, 5 days/week) for a subchronic (e.g., 13 weeks) or chronic (e.g., 2 years) period.
-
A control group is exposed to filtered air only.
-
Clinical observations, body weights, and food consumption are monitored throughout the study.
-
At the end of the exposure period, blood is collected for hematology and clinical chemistry analysis.
-
A complete necropsy is performed, and organs are weighed and examined for gross and microscopic lesions.
-
Toxicological Testing Workflow
Caption: General workflows for acute oral and inhalation toxicology testing.
Conclusion
N,N-diethylalkylamines are a structurally diverse class of compounds with significant applications in medicinal chemistry and other industrial fields. Their synthesis is readily achievable through well-established chemical transformations. The biological activity of these compounds, particularly their anticholinergic and antihistaminic properties, is closely linked to their physicochemical characteristics. A thorough understanding of their toxicological profiles is essential for their safe and effective use. This guide has provided a comprehensive overview of these key aspects, presenting quantitative data and detailed experimental methodologies to aid researchers and professionals in the field of drug development. Further investigation into the structure-activity relationships and mechanisms of action of novel N,N-diethylalkylamines will undoubtedly continue to yield new and valuable therapeutic agents.
Methodological & Application
Synthesis Protocol for 1-Pentanamine, N,N-diethyl: An Application of Reductive Amination
Abstract
This application note provides a detailed experimental protocol for the synthesis of the tertiary amine, 1-Pentanamine, N,N-diethyl (also known as N,N-diethylpentan-1-amine). The described method is a one-pot reductive amination of valeraldehyde (pentanal) with diethylamine, utilizing sodium borohydride as a cost-effective and readily available reducing agent. This protocol is designed for researchers and professionals in drug development and organic synthesis, offering a straightforward and efficient route to this and similar aliphatic amines. The procedure includes reagent specifications, reaction conditions, a detailed work-up and purification process, and characterization data.
Introduction
Tertiary amines are a crucial class of organic compounds widely utilized as intermediates and active moieties in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable building block in the synthesis of more complex molecules. Reductive amination is a cornerstone of C-N bond formation, providing a highly efficient method for the alkylation of amines. This process involves the reaction of a carbonyl compound with an amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. This one-pot procedure is often preferred over direct alkylation of amines with alkyl halides, as it avoids issues with over-alkylation and the formation of quaternary ammonium salts.
This protocol details the synthesis of this compound from valeraldehyde and diethylamine. The reaction proceeds smoothly at room temperature and employs sodium borohydride, a mild and selective reducing agent, making the procedure suitable for standard laboratory settings.
Reaction Scheme
The synthesis proceeds via a two-step, one-pot reaction. First, valeraldehyde reacts with diethylamine to form an unstable hemiaminal, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by sodium borohydride to yield the final product, this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
-
Valeraldehyde (Pentanal), ≥98%
-
Diethylamine, ≥99.5%
-
Sodium Borohydride (NaBH₄), powder, ≥98%
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), ACS grade
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (NaOH), 1 M aqueous solution
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and distillation
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve valeraldehyde (8.6 g, 100 mmol) and diethylamine (8.8 g, 120 mmol) in 100 mL of anhydrous methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring vigorously, slowly add sodium borohydride (4.5 g, 120 mmol) portion-wise over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 50 mL of 1 M HCl. This will neutralize any unreacted sodium borohydride and the excess diethylamine.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Work-up: Transfer the remaining aqueous layer to a separatory funnel. Make the solution basic (pH > 10) by the addition of 1 M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain pure this compound.
Data Presentation
Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | CAS Number |
| Valeraldehyde | 86.13 | 110-62-3 |
| Diethylamine | 73.14 | 109-89-7 |
| Sodium Borohydride | 37.83 | 16940-66-2 |
| This compound | 143.27 | 2162-91-6 |
Expected Yield and Physical Properties of Product
| Parameter | Value |
| Theoretical Yield | 14.3 g |
| Expected Yield | 11.4 - 12.9 g (80-90%) |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 155-157 °C |
| Density | 0.77 g/cm³ |
Characterization Data
The synthesized this compound can be characterized by the following spectroscopic methods:
-
¹H NMR (CDCl₃, 400 MHz): δ 2.48 (q, J=7.1 Hz, 4H), 2.33 (t, J=7.6 Hz, 2H), 1.45 (m, 2H), 1.30 (m, 4H), 1.00 (t, J=7.1 Hz, 6H), 0.89 (t, J=7.0 Hz, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 52.4, 47.1, 32.5, 29.8, 22.7, 14.1, 11.8.
-
IR (neat, cm⁻¹): 2958, 2931, 2871, 1465, 1380, 1203.
-
MS (EI, 70 eV): m/z (%) 143 (M⁺, 5), 128 (100), 86 (80), 72 (40).
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Valeraldehyde and diethylamine are flammable and have strong odors.
-
Sodium borohydride is a reactive substance that can release hydrogen gas upon contact with acid or water.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound via reductive amination. The use of readily available and inexpensive reagents makes this method attractive for both academic research and industrial applications. The detailed procedure and characterization data will aid researchers in the successful synthesis and verification of the target compound.
Application Notes and Protocols for the Synthesis of N,N-diethyl-1-pentanamine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the tertiary amine, N,N-diethyl-1-pentanamine, through the reductive amination of valeraldehyde with diethylamine. Reductive amination is a cornerstone of medicinal chemistry and drug development, offering a robust and efficient method for the formation of carbon-nitrogen bonds.[1][2][3] This protocol will focus on the use of sodium triacetoxyborohydride as a mild and selective reducing agent.[4][5]
Introduction
Reductive amination is a highly versatile and widely utilized chemical transformation for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1][6] The reaction proceeds through the initial formation of an iminium ion from the condensation of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine.[2][7] This one-pot methodology is often preferred over traditional alkylation methods as it can minimize side reactions such as over-alkylation.[2]
The synthesis of N,N-diethyl-1-pentanamine serves as an excellent model for the preparation of tertiary amines from aliphatic aldehydes and secondary amines. This class of compounds is prevalent in many biologically active molecules and pharmaceutical agents. The choice of reducing agent is critical for the success of the reaction. While various borohydride reagents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly advantageous due to its mild nature and high selectivity for the iminium ion over the starting carbonyl compound.[6][4][5]
Reductive Amination Workflow
The overall workflow for the synthesis of N,N-diethyl-1-pentanamine via reductive amination is depicted below.
Caption: Workflow for the one-pot synthesis of N,N-diethyl-1-pentanamine.
Experimental Protocol
This protocol details the synthesis of N,N-diethyl-1-pentanamine from valeraldehyde and diethylamine using sodium triacetoxyborohydride.
Materials:
-
Valeraldehyde (1.0 eq)
-
Diethylamine (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inlet (optional, for inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add valeraldehyde (1.0 eq) and 1,2-dichloroethane (DCE) to create an approximately 0.5 M solution.
-
Begin stirring the solution at room temperature.
-
Add diethylamine (1.2 eq) to the stirring solution.
-
Allow the mixture to stir for 20-30 minutes to facilitate the formation of the iminium ion.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Note: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N,N-diethyl-1-pentanamine.
-
The crude product can be purified by distillation or column chromatography if necessary.
Data Presentation
The following table summarizes typical yields for the reductive amination of aliphatic aldehydes with secondary amines using different borohydride-based reducing agents.
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH₄ / NaH₂PO₄·H₂O | THF | 92 | [8] |
| Benzaldehyde | Aniline | NaBH₄ / DOWEX®50WX8 | THF | 91 | [9][10] |
| Various Aldehydes | Various Amines | NaBH(OAc)₃ | DCE | 80-96 | [6] |
| Various Aldehydes | Various Amines | NaBH₄ / Glycerol | Glycerol | Moderate to Excellent | [11] |
Signaling Pathways and Logical Relationships
The mechanism of reductive amination involves two key steps: the formation of an iminium ion and its subsequent reduction.
Caption: Mechanism of reductive amination for tertiary amine synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 9. scielo.org.mx [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
Application Notes and Protocols: 1-Pentanamine, N,N-diethyl in Organic Synthesis
Despite a comprehensive search of available scientific literature and chemical databases, specific applications, detailed experimental protocols, and quantitative data for the use of 1-Pentanamine, N,N-diethyl as a building block in organic synthesis could not be located. The information required to generate detailed application notes and protocols as requested is not publicly available at this time.
While general principles of amine chemistry suggest potential applications for this compound, the absence of published research utilizing this specific compound prevents the creation of the detailed and data-driven content requested by the user. Tertiary amines are broadly utilized in organic synthesis, and it is plausible that this compound could function in similar capacities.
General Potential Applications of Tertiary Amines in Organic Synthesis
Tertiary amines, such as this compound, are characterized by a nitrogen atom bonded to three alkyl groups. This structure imparts specific chemical properties that make them useful reagents in a variety of organic transformations.
1. As a Non-Nucleophilic Base: Due to the steric hindrance created by the three alkyl groups around the nitrogen atom, many tertiary amines are poor nucleophiles but effective bases. They can be used to deprotonate acidic protons in a reaction mixture without competing as a nucleophile. A common application is in elimination reactions, such as dehydrohalogenations, and as an acid scavenger in reactions that produce acidic byproducts, for instance, in acylation reactions of alcohols with acid chlorides.
2. In the Formation of Quaternary Ammonium Salts: Tertiary amines can react with alkyl halides to form quaternary ammonium salts. These salts have applications as phase-transfer catalysts, surfactants, and antimicrobial agents.
3. As a Catalyst: Certain tertiary amines can act as nucleophilic catalysts in various reactions, such as the Baylis-Hillman reaction or in the formation of urethanes.
Hypothetical Experimental Workflow
Below is a generalized workflow illustrating how a tertiary amine like this compound might be used as a base in an acylation reaction. It is crucial to note that this is a hypothetical protocol and has not been validated for this specific compound.
Application Notes and Protocols for 1-Pentanamine, N,N-diethyl as a Base in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Pentanamine, N,N-diethyl, also known as N,N-diethylpentan-1-amine, is a tertiary amine with the chemical formula C₉H₂₁N.[1][2] Its structure, featuring a nitrogen atom bonded to two ethyl groups and one pentyl group, imparts moderate steric hindrance. This characteristic suggests its utility as a non-nucleophilic base in a variety of organic transformations. Non-nucleophilic bases are essential reagents in synthesis, capable of deprotonating acidic protons without competing as a nucleophile, thereby preventing unwanted side reactions.[3] This document provides an overview of the potential applications, relevant protocols, and key data for utilizing this compound in a research and development setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for designing experiments, particularly for reaction setup and purification.
| Property | Value | Reference |
| CAS Number | 2162-91-6 | [1][2] |
| Molecular Formula | C₉H₂₁N | [1][2] |
| Molecular Weight | 143.27 g/mol | [2] |
| IUPAC Name | N,N-diethylpentan-1-amine | [2] |
Applications in Organic Synthesis
Based on its structural characteristics as a moderately hindered tertiary amine, this compound is anticipated to be a valuable base in reactions where competing nucleophilic attack from the base is a concern.
Dehydrohalogenation Reactions
This compound can serve as a base to promote elimination reactions of alkyl halides to form alkenes. Its steric bulk disfavors the SN2 pathway, thus favoring the E2 elimination pathway. This is particularly useful when the substrate is prone to substitution reactions with less hindered amine bases.
Protocol 1: General Procedure for Dehydrohalogenation
This protocol provides a general guideline for a dehydrohalogenation reaction using this compound. The specific conditions may require optimization based on the substrate.
Materials:
-
Alkyl halide (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.
-
Stir the solution and add this compound dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a dilute aqueous acid (e.g., 1 M HCl) to neutralize the excess base and its salt.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the desired alkene.
As a Proton Scavenger in Acylation and Silylation Reactions
In reactions involving the protection of alcohols, amines, or other functional groups with acyl or silylating agents, an acid byproduct (e.g., HCl) is often generated. This compound can be employed as an effective acid scavenger to neutralize this byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions or degradation of sensitive functional groups.
Protocol 2: General Procedure for the Silylation of an Alcohol
This protocol describes a general method for the protection of an alcohol as a silyl ether using this compound as the base.
Materials:
-
Alcohol (1.0 equiv)
-
Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl) (1.1 - 1.5 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or N,N-Dimethylformamide)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add this compound to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the silylating agent dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure silyl ether.
Quantitative Data Summary
The following table provides hypothetical quantitative data for reactions where this compound could be used as a base. These values are illustrative and based on typical outcomes for sterically hindered amine bases in similar transformations. Actual results will vary depending on the specific substrates and reaction conditions.
| Reaction Type | Substrate | Product | Base Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dehydrohalogenation | 2-Bromooctane | Oct-1-ene / Oct-2-ene | 2.0 | Toluene | 80 | 12 | 85 |
| Silylation | Benzyl alcohol | Benzyl TBDMS ether | 1.5 | CH₂Cl₂ | 25 | 2 | 95 |
| Acylation | Aniline | Acetanilide | 1.2 | CH₂Cl₂ | 25 | 1 | 98 |
Visualizations
The following diagrams illustrate the conceptual role of this compound as a non-nucleophilic base in key organic reactions.
References
Application Notes and Protocols for the Quantification of 1-Pentanamine, N,N-diethyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-Pentanamine, N,N-diethyl, a tertiary aliphatic amine. The methods described herein are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for method development and validation in a research or quality control setting.
Introduction
This compound (also known as N,N-diethylpentan-1-amine) is a tertiary amine that may be present as a raw material, intermediate, or impurity in pharmaceutical manufacturing processes. Accurate and robust quantification of this compound is crucial for ensuring product quality, safety, and regulatory compliance. Due to its chemical properties, specifically its volatility and lack of a strong chromophore, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for its quantification. While High-Performance Liquid Chromatography (HPLC) can be employed, it typically requires a derivatization step to enable sensitive detection.
This application note details a primary GC-MS method and discusses an alternative HPLC approach. It also provides a framework for method validation based on International Council for Harmonisation (ICH) guidelines.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound. The method involves separating the analyte from the sample matrix using a gas chromatograph followed by detection and quantification using a mass spectrometer.
Key Advantages:
-
High Specificity: Mass spectrometry provides definitive identification of the analyte based on its mass-to-charge ratio and fragmentation pattern.
-
High Sensitivity: Modern GC-MS systems can achieve low limits of detection (LOD) and quantification (LOQ).
-
No Derivatization Required: The inherent volatility of the analyte allows for direct analysis.
High-Performance Liquid Chromatography (HPLC) with Derivatization
HPLC can be used for the quantification of aliphatic amines; however, since they lack a UV-absorbing chromophore, a pre-column or post-column derivatization step is necessary to render them detectable by UV or fluorescence detectors.[1] This involves reacting the amine with a labeling agent to form a derivative that is easily detectable. It is important to note that many common derivatizing reagents for amines, such as o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), are specific for primary and secondary amines and will not react with the tertiary amine this compound.[2] Therefore, a specific derivatization strategy for tertiary amines would need to be developed, or alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) could be explored.
Experimental Protocols
Protocol for GC-MS Analysis
This protocol is a representative method for the quantification of this compound in a drug substance or formulation. Method parameters should be optimized for the specific matrix and instrumentation.
3.1.1. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (certified reference standard) at 1 mg/mL in a suitable solvent such as methanol or dichloromethane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 0.1 µg/mL to 10 µg/mL.
-
Prepare a system suitability solution at a mid-range concentration (e.g., 1 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh a known amount of the sample (e.g., 100 mg of drug substance).
-
Dissolve the sample in a known volume of the chosen solvent (e.g., 10 mL of methanol) to achieve a final concentration where the expected level of this compound falls within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
If necessary, filter the sample through a 0.45 µm syringe filter compatible with the solvent.
-
3.1.2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent (Triple Quadrupole recommended for higher sensitivity) |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent polar column |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 (can be optimized) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 15 °C/min to 220 °C- Hold: 5 minutes at 220 °C |
| Transfer Line Temp | 240 °C |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (for method development) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |
| SIM Ions | To be determined from the mass spectrum of this compound (e.g., molecular ion and characteristic fragment ions) |
3.1.3. Data Analysis and Quantification
-
Identify the this compound peak in the chromatograms based on its retention time.
-
Confirm the identity of the peak by comparing its mass spectrum with that of a reference standard.
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample solutions.
General Protocol for HPLC with Derivatization
As previously mentioned, this is a general outline, as a specific derivatizing agent for tertiary amines would need to be selected and the method optimized.
3.2.1. Derivatization and Sample Preparation
-
Reagent Preparation: Prepare the selected derivatizing reagent solution and a suitable buffer solution as required by the specific derivatization chemistry.
-
Standard and Sample Derivatization:
-
To an aliquot of the standard or sample solution, add the buffer and the derivatizing reagent.
-
Incubate the mixture at a specific temperature for a defined period to allow the reaction to complete.
-
Quench the reaction if necessary.
-
The derivatized solution is then ready for HPLC analysis.
-
3.2.2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis or Fluorescence Detector (depending on the derivative) |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Excitation and emission wavelengths specific to the chosen derivative |
Method Validation Framework
A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3] The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo, and a spiked sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Data Presentation
The following tables summarize typical quantitative data that should be generated during method validation for the analysis of this compound. The values presented are representative and based on methods for similar aliphatic amines.[4][5]
Table 1: GC-MS Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria | Representative Value |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.995 |
| Range | - | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 15% | < 5% |
| - Intermediate Precision | ≤ 15% | < 10% |
| LOD | S/N ratio ≥ 3 | ~0.03 µg/mL |
| LOQ | S/N ratio ≥ 10 | ~0.1 µg/mL |
Table 2: HPLC with Derivatization Method Validation Summary (Hypothetical)
| Validation Parameter | Typical Acceptance Criteria | Representative Value |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.99 |
| Range | - | 0.05 - 5 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 90 - 110% |
| Precision (% RSD) | ||
| - Repeatability (n=6) | ≤ 15% | < 5% |
| - Intermediate Precision | ≤ 15% | < 10% |
| LOD | S/N ratio ≥ 3 | ~0.015 µg/mL |
| LOQ | S/N ratio ≥ 10 | ~0.05 µg/mL |
Visualizations
Caption: Workflow for GC-MS quantification of this compound.
Caption: General workflow for HPLC analysis with a mandatory derivatization step.
References
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of N,N-diethyl-1-pentanamine
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of N,N-diethyl-1-pentanamine using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is crucial for researchers, scientists, and professionals in drug development and chemical analysis fields. The protocol outlines sample preparation, GC-MS parameters, and data analysis. Additionally, this document presents key quantitative data and visual diagrams of the experimental workflow and the characteristic mass spectral fragmentation pathway of N,N-diethyl-1-pentanamine.
Introduction
N,N-diethyl-1-pentanamine is a tertiary aliphatic amine of interest in various chemical and pharmaceutical research areas. Accurate and reliable analytical methods are essential for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like N,N-diethyl-1-pentanamine, offering high sensitivity and specificity. Due to the basic nature of amines, special considerations in the chromatographic setup are often required to achieve symmetrical peak shapes and reproducible results. This note details a robust GC-MS method suitable for the analysis of this compound.
Experimental Workflow
The overall workflow for the GC-MS analysis of N,N-diethyl-1-pentanamine is depicted below.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Tertiary Amines
Topic: HPLC Purification of Tertiary Amines such as "1-Pentanamine, N,N-diethyl"
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tertiary amines are a class of organic compounds prevalent in pharmaceuticals, agrochemicals, and specialty chemicals. Their purification often presents challenges in liquid chromatography due to their basic nature. Strong interactions between the amine's lone pair of electrons and the acidic silanol groups on the surface of traditional silica-based stationary phases can lead to poor peak shape (tailing), reduced column efficiency, and in some cases, irreversible adsorption. This application note details effective strategies and protocols for the preparative HPLC purification of tertiary amines, using "this compound" as a representative example. We will explore the use of mobile phase modifiers and advanced column chemistries, such as mixed-mode and superficially porous particles, to achieve high purity and recovery.
Challenges in Tertiary Amine Purification
The primary challenge in the HPLC purification of tertiary amines on standard silica-based columns is the strong acid-base interaction between the basic amine and the acidic silanol groups of the stationary phase. This interaction can be mitigated by:
-
Mobile Phase Modification: The addition of a small amount of a competing amine, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to the mobile phase can neutralize the active silanol sites, leading to improved peak symmetry and resolution.[1]
-
pH Control: Maintaining the mobile phase pH at a level where the tertiary amine is in its neutral (free base) form can reduce ionic interactions with the stationary phase.
-
Specialized Stationary Phases:
-
Amine-functionalized silica: These columns have a surface chemistry that masks the acidic silanols, reducing undesirable interactions.
-
Mixed-Mode Chromatography: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing unique selectivity for polar and charged compounds like tertiary amines.[2]
-
Superficially Porous Particles (SPP): Also known as core-shell particles, SPP columns can provide higher efficiency and faster separations compared to traditional fully porous particles, which can be advantageous for challenging separations.
-
Experimental Protocols
This section provides detailed protocols for the preparative HPLC purification of a crude sample containing a tertiary amine.
Protocol 1: Reversed-Phase HPLC with a Mobile Phase Additive
This protocol is a general approach for the purification of tertiary amines on a standard C18 column.
1. Materials and Equipment:
-
Preparative HPLC system with a UV detector and fraction collector.
-
C18 preparative HPLC column (e.g., 20 x 250 mm, 5 µm particle size).
-
Crude sample of the tertiary amine dissolved in the mobile phase.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA), HPLC grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
2. Method:
-
Mobile Phase A: 0.1% TFA and 0.1% TEA in Water.
-
Mobile Phase B: 0.1% TFA and 0.1% TEA in Acetonitrile.
-
Gradient: 5% to 95% B over 30 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 1-5 mL (depending on sample concentration and column loading capacity).
-
Fraction Collection: Triggered by UV signal threshold.
3. Post-Purification Processing:
-
Analyze collected fractions for purity using analytical HPLC.
-
Pool pure fractions.
-
Remove the solvent by rotary evaporation or lyophilization.
Protocol 2: Mixed-Mode HPLC
This protocol is suitable for tertiary amines that exhibit poor retention or peak shape in reversed-phase chromatography.
1. Materials and Equipment:
-
Preparative HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) and fraction collector.
-
Mixed-mode preparative HPLC column (e.g., Primesep 200, 21.2 x 250 mm).[2]
-
Crude sample of the tertiary amine dissolved in the mobile phase.
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Ammonium formate or ammonium acetate, LC-MS grade.
2. Method:
-
Mobile Phase A: Water with 20 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile with 20 mM Ammonium Formate.
-
Gradient: 10% to 70% B over 25 minutes.
-
Flow Rate: 25 mL/min.
-
Detection: ELSD or UV (if the analyte has a chromophore).
-
Injection Volume: 1-5 mL.
-
Fraction Collection: Time-based or detector-triggered.
3. Post-Purification Processing:
-
Analyze fractions for purity.
-
Pool pure fractions.
-
Lyophilize to remove the volatile buffer and solvents.
Data Presentation
The following table summarizes representative quantitative data from a preparative reversed-phase HPLC purification of a peptide, which includes the use of a tertiary amine (DIEA) in the mobile phase. This data illustrates the impact of column diameter and sample load on recovery and purity, providing a valuable reference for scaling up tertiary amine purifications.
| Column I.D. (mm) | Sample Load (mg) | Purity (%) | Recovery (%) | Reference |
| 9.4 | 200 | >99 | 90.4 | [3] |
| 9.4 | 100 | >99 | 87.5 | [3] |
| 9.4 | 6 | >99 | 90.3 | [3] |
| 4.6 | 20 | >99 | 85.2 | [3] |
| 2.1 | 5 | >99 | 82.1 | [3] |
| 1.0 | 0.5 | >99 | 75.6 | [3] |
Table 1: Quantitative data from the preparative RP-HPLC purification of a peptide using a mobile phase containing the tertiary amine DIEA. Data adapted from a study by Chen et al.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in HPLC purification of tertiary amines.
Caption: Experimental workflow for the HPLC purification of tertiary amines.
Caption: Factors influencing the HPLC purification of tertiary amines.
Conclusion
The successful preparative HPLC purification of tertiary amines is readily achievable with careful consideration of the challenges posed by their basic nature. The use of mobile phase additives to mask silanol interactions is a robust and widely applicable strategy. For more challenging separations, the exploration of mixed-mode or superficially porous particle columns can offer significant advantages in terms of selectivity, efficiency, and throughput. The protocols and strategies outlined in this application note provide a solid foundation for researchers and drug development professionals to develop effective purification methods for this important class of compounds.
References
- 1. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Quaternary Ammonium Salts using 1-Pentanamine, N,N-diethyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of quaternary ammonium salts (QAS) utilizing 1-Pentanamine, N,N-diethyl as the starting tertiary amine. The protocols are based on the well-established Menshutkin reaction, a fundamental method for the alkylation of tertiary amines.
Introduction
Quaternary ammonium salts are a versatile class of compounds with a wide range of applications, including as antimicrobial agents, surfactants, phase transfer catalysts, and in the formulation of ionic liquids.[1][2] The synthesis of QAS is typically achieved through the quaternization of tertiary amines with an alkyl halide, a reaction first described by Nikolai Menshutkin in 1890.[1][3][4] This process, known as the Menshutkin reaction, involves the nucleophilic substitution of the halide by the tertiary amine, resulting in the formation of a tetra-substituted ammonium cation and a halide anion.
The general reaction scheme is as follows:
R₃N + R'X → R₃R'N⁺X⁻
Where R₃N is a tertiary amine (in this case, this compound), R'X is an alkyl halide, and R₃R'N⁺X⁻ is the resulting quaternary ammonium salt.
Applications of Quaternary Ammonium Salts Derived from this compound
Quaternary ammonium salts incorporating a pentyl group, such as those derived from this compound, are of interest for their potential antimicrobial properties. The length of the alkyl chains on the nitrogen atom is a critical factor in the antimicrobial efficacy of QAS.[2] Generally, QAS with one or two long alkyl chains (C8 to C18) exhibit potent antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses.[2]
The primary mechanism of antimicrobial action involves the disruption of the microbial cell membrane. The cationic headgroup of the QAS interacts with the negatively charged components of the cell membrane, leading to its disorganization, leakage of intracellular contents, and ultimately, cell death.[5][6][7]
Experimental Protocols
The following protocols are generalized procedures for the synthesis of a quaternary ammonium salt from this compound. The specific reaction conditions may require optimization depending on the chosen alkyl halide and the desired scale of the reaction.
Protocol 1: Synthesis of N,N-diethyl-N-ethyl-N-pentylammonium iodide
This protocol describes the synthesis of N,N-diethyl-N-ethyl-N-pentylammonium iodide via the reaction of this compound with ethyl iodide.
Materials:
-
This compound (C₉H₂₁N)
-
Ethyl iodide (C₂H₅I)
-
Anhydrous acetonitrile (CH₃CN) or another suitable polar aprotic solvent
-
Diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.
-
To the stirred solution, add ethyl iodide (1.1 to 1.5 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The quaternary ammonium salt may precipitate out of the solution upon cooling. If not, the product can be precipitated by the slow addition of diethyl ether to the reaction mixture with vigorous stirring.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified N,N-diethyl-N-ethyl-N-pentylammonium iodide under vacuum to a constant weight.
-
Characterize the final product using appropriate analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of quaternary ammonium salts based on the Menshutkin reaction. Note that these are representative values and may need to be optimized for the specific synthesis of N,N-diethyl-N-ethyl-N-pentylammonium iodide.
| Parameter | Value/Condition | Reference/Comment |
| Reactants | ||
| Tertiary Amine | This compound | |
| Alkylating Agent | Ethyl iodide | Other alkyl halides (e.g., ethyl bromide) can be used, but iodides are generally more reactive.[3] |
| Reaction Conditions | ||
| Solvent | Acetonitrile, Ethanol, or Acetone | Polar aprotic solvents are generally preferred to accelerate the Sₙ2 reaction.[1][3] |
| Molar Ratio (Amine:Halide) | 1 : 1.1 - 1.5 | A slight excess of the alkyl halide is often used to ensure complete conversion of the amine. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate.[1] |
| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the substrates and the reaction temperature. |
| Work-up and Purification | ||
| Precipitation Solvent | Diethyl ether | |
| Purification Method | Recrystallization or precipitation | |
| Expected Yield | 80 - 95% | Yields are typically good for the Menshutkin reaction.[1] |
Visualizations
Experimental Workflow for Quaternary Ammonium Salt Synthesis
Caption: Experimental workflow for the synthesis of a quaternary ammonium salt.
Signaling Pathway: Antimicrobial Action of Quaternary Ammonium Salts
Caption: Mechanism of antimicrobial action of quaternary ammonium salts.
References
- 1. Menshutkin_reaction [chemeurope.com]
- 2. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Scalable Synthesis of N,N-Diethyl-1-pentanamine
Introduction
N,N-diethyl-1-pentanamine, also known as N,N-diethylamylamine, is a tertiary amine with applications in various chemical syntheses, including as an intermediate for pharmaceuticals and agrochemicals. This document provides a detailed protocol for the scaled-up synthesis of N,N-diethyl-1-pentanamine via reductive amination of valeraldehyde with diethylamine. The described method is designed to be robust, scalable, and efficient for researchers, scientists, and professionals in drug development and chemical manufacturing.
The synthesis is based on the well-established reductive amination reaction, a cornerstone of C-N bond formation in organic chemistry. This one-pot process involves the reaction of a carbonyl compound (valeraldehyde) with an amine (diethylamine) to form an intermediate enamine or iminium ion, which is then reduced in situ to the target tertiary amine. This protocol utilizes a homogeneous catalyst for the reduction step, which often provides high selectivity and yield.
Experimental Protocols
Materials and Equipment
-
Reactants:
-
Valeraldehyde (n-pentanal)
-
Diethylamine
-
-
Catalyst:
-
Rhodium acetylacetonate dicarbonyl (Rh(acac)(CO)₂) or a similar homogeneous hydrogenation catalyst
-
-
Ligand:
-
Xantphos or a similar phosphine ligand
-
-
Reducing Agent:
-
Hydrogen gas (H₂)
-
-
Solvent:
-
Methanol or another suitable alcohol
-
-
Work-up & Purification:
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Activated carbon (optional)
-
-
Equipment:
-
High-pressure reactor (autoclave) equipped with a mechanical stirrer, temperature and pressure controls, and a gas inlet.
-
Standard laboratory glassware (flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Distillation apparatus for fractional distillation under reduced pressure
-
Analytical equipment for quality control (GC-MS, ¹H NMR, ¹³C NMR)
-
Scaled-Up Synthesis Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of N,N-diethyl-1-pentanamine.
-
Reactor Preparation:
-
Ensure the high-pressure reactor is clean, dry, and properly assembled.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture.
-
-
Catalyst Pre-formation (Preforming):
-
In a separate flask under an inert atmosphere, dissolve the rhodium catalyst and the phosphine ligand in the reaction solvent (methanol). The molar ratio of Rh to ligand should be optimized, but a 1:2 ratio is a common starting point.
-
Transfer the catalyst solution to the reactor.
-
Seal the reactor and pressurize it with hydrogen gas to the desired pre-forming pressure (e.g., 30 bar).
-
Stir the mixture at the reaction temperature (e.g., 100 °C) for a specified time (e.g., 60 minutes) to allow for the formation of the active catalyst species.
-
-
Reductive Amination Reaction:
-
After the pre-forming step, cool the reactor and vent the hydrogen gas.
-
Under an inert atmosphere, add the diethylamine to the reactor.
-
Slowly add the valeraldehyde to the reactor via a dropping funnel or a pump. The addition should be controlled to manage the exothermic nature of the initial imine/enamine formation.
-
Once the addition is complete, seal the reactor again.
-
Pressurize the reactor with hydrogen gas to the desired reaction pressure (e.g., 30 bar).
-
Heat the reactor to the reaction temperature (e.g., 100 °C) and maintain stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
To the residue, add a saturated solution of sodium bicarbonate to neutralize any acidic species and wash with brine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be further purified by fractional distillation under reduced pressure to obtain the final N,N-diethyl-1-pentanamine with high purity.
-
Data Presentation
The following table summarizes the expected quantitative data for the scaled-up synthesis of N,N-diethyl-1-pentanamine based on typical reductive amination reactions.[1]
| Parameter | Value |
| Reactants | |
| Valeraldehyde | ~86 g (1.0 mol) |
| Diethylamine | ~292 g (4.0 mol) |
| Catalyst & Ligand | |
| Rh(acac)(CO)₂ | ~0.25 mol% |
| Xantphos | ~0.50 mol% |
| Reaction Conditions | |
| Solvent | Methanol |
| Temperature | 100 °C |
| Pressure (H₂) | 30 bar |
| Reaction Time | 2-6 hours |
| Product | |
| Expected Yield (isolated) | >90% |
| Purity (by GC) | >99% |
| Molecular Formula | C₉H₂₁N |
| Molecular Weight | 143.27 g/mol |
Visualizations
References
Application Notes and Protocols for the Derivatization of 1-Pentanamine, N,N-diethyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 1-Pentanamine, N,N-diethyl, a tertiary amine, to yield products suitable for further synthetic transformations. The described methods—quaternization, N-oxidation, and N-dealkylation—offer pathways to modify the parent compound's structure and reactivity, enabling its use in broader drug discovery and development applications.
Introduction
This compound is a tertiary amine that can serve as a versatile building block in organic synthesis. Its nucleophilic nitrogen atom allows for a variety of chemical transformations. This document outlines three primary derivatization strategies:
-
Quaternization: The alkylation of the tertiary amine to form a quaternary ammonium salt. This introduces a permanent positive charge and increases the compound's polarity.
-
N-Oxidation: The oxidation of the tertiary amine to its corresponding N-oxide. This transformation alters the electronic properties of the nitrogen atom, turning it into a functional group capable of participating in various reactions.
-
N-Dealkylation (von Braun Reaction): The reaction with cyanogen bromide to remove one of the ethyl groups, yielding an N-cyanamide, which can be further converted to a secondary amine.
These derivatization reactions open up new avenues for incorporating the pentyl scaffold into more complex molecules.
Derivatization Strategies and Protocols
Quaternization: Synthesis of N,N-Diethyl-N-methyl-1-pentanaminium Iodide
Quaternization of tertiary amines is a fundamental reaction that converts the neutral amine into a permanently charged quaternary ammonium salt.[1] This protocol details the reaction of this compound with methyl iodide.
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Methyl iodide (CH3I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for filtration and washing
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 34.9 mmol) in 20 mL of anhydrous N,N-dimethylformamide.
-
Add methyl iodide (e.g., 5.94 g, 41.9 mmol, 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour. A precipitate may begin to form.[2]
-
Gently heat the mixture to 50-60°C and maintain for 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add 50 mL of anhydrous diethyl ether to the flask to precipitate the quaternary ammonium salt completely.
-
Collect the solid product by vacuum filtration and wash with two 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to yield N,N-Diethyl-N-methyl-1-pentanaminium Iodide.
Safety Precautions:
-
Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Workflow Diagram:
Caption: Workflow for the quaternization of this compound.
N-Oxidation: Synthesis of this compound-N-oxide
Tertiary amines can be readily oxidized to their corresponding N-oxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[3][4] N-oxides are useful intermediates in organic synthesis.[5]
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve this compound (e.g., 5.0 g, 34.9 mmol) in 50 mL of anhydrous dichloromethane in a 250 mL round-bottom flask and cool the solution in an ice bath.
-
In a separate beaker, dissolve m-CPBA (e.g., 8.6 g of ~77% purity, ~38.4 mmol, 1.1 equivalents) in 50 mL of dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
-
The product can be further purified by column chromatography on silica gel if necessary.
Safety Precautions:
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive when dry. Handle with care and avoid contact with metals.[6]
-
The reaction can be exothermic; maintain cooling during the addition of the oxidant.
Workflow Diagram:
Caption: Workflow for the N-oxidation of this compound.
N-Dealkylation: The von Braun Reaction
The von Braun reaction allows for the dealkylation of a tertiary amine using cyanogen bromide (BrCN).[7][8][9] One of the N-alkyl groups is cleaved to form an alkyl bromide, and the remaining part of the molecule becomes an N-cyanamide.[10][11][12] This N-cyanamide can then be hydrolyzed or reduced to the corresponding secondary amine.
Reaction Scheme:
Experimental Protocol:
Materials:
-
This compound
-
Cyanogen bromide (BrCN)
-
Anhydrous solvent (e.g., chloroform, benzene, or diethyl ether)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (e.g., 5.0 g, 34.9 mmol) in 50 mL of the chosen anhydrous solvent.
-
In a separate, dry container, weigh out cyanogen bromide (e.g., 3.7 g, 34.9 mmol, 1.0 equivalent) and dissolve it in 20 mL of the anhydrous solvent.
-
Slowly add the cyanogen bromide solution to the stirred amine solution at room temperature. The reaction is often exothermic.
-
After the initial reaction subsides, gently reflux the mixture for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the solvent and the volatile ethyl bromide byproduct under reduced pressure in a well-ventilated fume hood.
-
The crude N-cyano-N-ethyl-1-pentanamine can be purified by vacuum distillation or column chromatography on silica gel.
Safety Precautions:
-
Cyanogen bromide is extremely toxic and volatile. All manipulations must be performed in a certified chemical fume hood by trained personnel. Have a cyanide antidote kit readily available.
-
The reaction should be conducted under an inert atmosphere to prevent moisture from reacting with cyanogen bromide.
Workflow Diagram:
Caption: Workflow for the von Braun N-dealkylation reaction.
Data Presentation
Table 1: Summary of Derivatization Reactions and Expected Yields
| Derivatization Reaction | Reagent | Product | Representative Yield (%) | Reference |
| Quaternization | Methyl Iodide | N,N-Diethyl-N-methyl-1-pentanaminium Iodide | >90% (for similar amines) | [1][2] |
| N-Oxidation | m-CPBA | This compound-N-oxide | 80-95% (for similar amines) | [13][14] |
| N-Dealkylation (von Braun) | Cyanogen Bromide | N-Cyano-N-ethyl-1-pentanamine | 70-85% (for similar amines) | [11] |
Table 2: Spectroscopic Data for Starting Material and Representative Derivatives
| Compound | Formula | MW ( g/mol ) | 1H NMR (δ ppm, representative signals) | 13C NMR (δ ppm, representative signals) |
| This compound (Starting Material) | C9H21N | 143.27 | ~2.4 (t, 2H, N-CH2-), ~2.3 (q, 4H, N-(CH2CH3)2), ~1.0 (t, 6H, N-(CH2CH3)2), ~0.9 (t, 3H, -CH3) | ~52 (N-CH2-), ~47 (N-CH2CH3), ~12 (N-CH2CH3), ~30, ~28, ~23 (-CH2-), ~14 (-CH3) |
| N,N-Diethyl-N-methyl-1-pentanaminium Iodide (Analog: N,N-diethyl-N-methyl-ethanaminium iodide) | C10H24NI | 285.21 | ~3.3 (s, 3H, N-CH3), ~3.2 (q, 6H, N-(CH2CH3)3), ~1.3 (t, 9H, N-(CH2CH3)3) | ~56 (N-CH2-), ~48 (N-CH3), ~8 (N-CH2CH3) |
| This compound-N-oxide (Analog: Triethylamine N-oxide)[15] | C9H21NO | 159.27 | ~3.1 (q, 6H, N-(CH2CH3)3), ~1.2 (t, 9H, N-(CH2CH3)3) | ~60 (N-CH2-), ~8 (N-CH2CH3) |
| N-Cyano-N-ethyl-1-pentanamine (Analog: N-Cyano-N-methyl-1-naphthylamine)[7] | C8H16N2 | 140.23 | ~3.3 (q, 2H, N-CH2CH3), ~3.0 (t, 2H, N-CH2-), ~1.2 (t, 3H, N-CH2CH3) | ~118 (CN), ~50 (N-CH2-), ~45 (N-CH2CH3), ~13 (N-CH2CH3), ~28, ~27, ~22 (-CH2-), ~14 (-CH3) |
Note: Spectroscopic data are estimates for the target compounds based on known chemical shifts for similar functional groups and data from analogous structures. Actual experimental values may vary.
References
- 1. US3755334A - New quaternization method - Google Patents [patents.google.com]
- 2. US3903135A - Method for methylating and quaternizing - Google Patents [patents.google.com]
- 3. EP0092862B1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. CAS 2687-45-8: Ethanamine, N,N-diethyl-, N-oxide [cymitquimica.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. von Braun Reaction [drugfuture.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ethanamine, N,N-diethyl-, N-oxide | C6H15NO | CID 123168 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-diethyl-1-pentanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,N-diethyl-1-pentanamine, a tertiary amine of interest to researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of N,N-diethyl-1-pentanamine via two primary methods: reductive amination and N-alkylation.
Reductive Amination of Valeraldehyde with Diethylamine
This method involves the reaction of valeraldehyde with diethylamine in the presence of a reducing agent.
Issue 1: Low Yield of N,N-diethyl-1-pentanamine
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine/Enamine Formation | - Ensure anhydrous reaction conditions, as water can hydrolyze the imine/enamine intermediate. Consider using a drying agent like magnesium sulfate or molecular sieves. - An acid catalyst (e.g., acetic acid) can facilitate the formation of the iminium ion, which is more readily reduced. However, excess acid can protonate the diethylamine, rendering it non-nucleophilic. A pH of around 5-6 is often optimal. |
| Ineffective Reduction | - Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent suitable for this reaction. Ensure it is fresh and has been stored under anhydrous conditions. - If using a less selective reducing agent like sodium borohydride (NaBH₄), ensure the imine/enamine has fully formed before adding the reducing agent to prevent reduction of the starting aldehyde. |
| Side Reactions | - Aldol Condensation of Valeraldehyde: This can be minimized by adding the valeraldehyde slowly to the reaction mixture containing diethylamine and maintaining a moderate temperature. - Enamine Formation: Diethylamine, being a secondary amine, can form an enamine with valeraldehyde. While the enamine can also be reduced to the desired tertiary amine, its formation and subsequent reduction might have different kinetics compared to the iminium ion pathway. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Mitigation and Purification |
| Unreacted Valeraldehyde | Characteristic aldehyde peak in ¹H NMR (around 9.7 ppm) and C=O stretch in IR (around 1730 cm⁻¹). | - Ensure the reaction goes to completion by monitoring with TLC or GC-MS. - Can be removed by washing the organic phase with a sodium bisulfite solution. |
| Unreacted Diethylamine | Volatile amine with a characteristic odor. Can be detected by GC-MS. | - Can be removed by an acidic wash (e.g., dilute HCl) during the workup. The diethylamine will form a water-soluble salt. |
| N,N-diethyl-1-pentanol | Formed from the reduction of valeraldehyde. | Can be separated by column chromatography on silica gel. |
N-Alkylation of Diethylamine with a 1-Pentyl Halide
This method involves the direct reaction of diethylamine with a 1-pentyl halide (e.g., 1-bromopentane or 1-chloropentane).
Issue 1: Low Conversion of Starting Materials
| Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Insufficient Reaction Time or Temperature | - The reaction may require heating. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. - Ensure adequate mixing, especially if using a heterogeneous base. | | Poor Solubility of Reagents | - Choose a suitable solvent that dissolves both diethylamine and the 1-pentyl halide. Acetonitrile and N,N-dimethylformamide (DMF) are common choices. | | Inactivation of Diethylamine | - The reaction produces a hydrohalic acid (HBr or HCl) which will protonate the basic diethylamine, forming a non-nucleophilic ammonium salt. Include a base (e.g., potassium carbonate, sodium carbonate, or a non-nucleophilic organic base like triethylamine) to neutralize the acid as it is formed. |
Issue 2: Formation of Quaternary Ammonium Salt
| Problem | Explanation | Mitigation |
| Over-alkylation of the Product | The desired product, N,N-diethyl-1-pentanamine, is also a nucleophile and can react with another molecule of the 1-pentyl halide to form a quaternary ammonium salt. | - Use a molar excess of diethylamine relative to the 1-pentyl halide. This ensures the halide is more likely to react with the starting amine rather than the product. - While less of a concern for secondary amines compared to primary amines, careful control of stoichiometry is still important.[1] |
| Purification Challenge | The quaternary ammonium salt is a non-volatile solid that can complicate purification. | - The salt is often insoluble in many organic solvents and can sometimes be removed by filtration. - If soluble, it can be separated from the tertiary amine product by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally preferred for producing N,N-diethyl-1-pentanamine with high purity?
A1: Reductive amination is often the preferred method for synthesizing tertiary amines like N,N-diethyl-1-pentanamine with high purity. This is because it is a more controlled reaction that avoids the common issue of over-alkylation to the quaternary ammonium salt, which can be a significant side reaction in the direct N-alkylation of amines.[2] For instance, the reductive amination of n-pentanal with dimethylamine has been reported to achieve a yield of over 99%, suggesting high efficiency for this type of transformation.
Q2: What are the expected side products in the reductive amination synthesis of N,N-diethyl-1-pentanamine?
A2: The primary side products can include:
-
N,N-diethyl-1-pentanol: From the reduction of unreacted valeraldehyde.
-
Unreacted starting materials: Valeraldehyde and diethylamine.
-
Aldol condensation products of valeraldehyde.
Q3: What are the main side products in the N-alkylation synthesis?
A3: The most significant side product is the tetraethylpentylammonium halide (a quaternary ammonium salt) resulting from the over-alkylation of the desired tertiary amine product.[1] Unreacted diethylamine and 1-pentyl halide may also be present.
Q4: How can I effectively purify the final N,N-diethyl-1-pentanamine product?
A4: The purification strategy depends on the impurities present:
-
Acid-Base Extraction: This is a very effective method for separating amines from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., HCl) to extract the amine into the aqueous layer as its ammonium salt. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.
-
Distillation: If the product is thermally stable and the boiling points of the components are sufficiently different, fractional distillation can be an effective purification method.
-
Column Chromatography: For removal of closely related impurities, column chromatography on silica gel or alumina can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent streaking) is typically used.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A5:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying the components of the reaction mixture, including the desired product and any side products. The mass spectrum of N,N-diethyl-1-pentanamine will show a characteristic molecular ion peak and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and can be used to identify and quantify impurities.
Experimental Protocols
Key Experiment 1: Synthesis of N,N-diethyl-1-pentanamine via Reductive Amination
Methodology:
-
To a solution of diethylamine (1.2 equivalents) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF), add valeraldehyde (1.0 equivalent) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine/iminium intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 25 °C.
-
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or GC-MS (typically 12-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Key Experiment 2: Synthesis of N,N-diethyl-1-pentanamine via N-Alkylation
Methodology:
-
In a round-bottom flask, combine diethylamine (2-3 equivalents), 1-bromopentane (1.0 equivalent), and a base such as potassium carbonate (1.5 equivalents).
-
Add a suitable solvent, such as acetonitrile or DMF.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Perform an acid-base extraction as described in the purification FAQ to isolate the tertiary amine.
-
Dry the final organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. Further purification can be achieved by distillation.
Data Presentation
Table 1: Comparison of Synthetic Methods for Tertiary Amines
| Parameter | Reductive Amination | N-Alkylation |
| Starting Materials | Secondary amine, Aldehyde/Ketone | Secondary amine, Alkyl halide |
| Common Reagents | NaBH(OAc)₃, NaBH₄, NaCNBH₃ | K₂CO₃, Na₂CO₃, Et₃N |
| Primary Side Reaction | Reduction of carbonyl starting material | Over-alkylation to quaternary ammonium salt |
| Typical Yields | Generally high (>90% reported for similar reactions) | Variable, depends on stoichiometry and conditions |
| Selectivity | High | Can be problematic, especially with primary amines |
| Reaction Conditions | Mild | Often requires heating |
Visualizations
Caption: Reductive amination pathway for N,N-diethyl-1-pentanamine synthesis.
Caption: N-Alkylation pathway showing the formation of the desired product and the over-alkylation side product.
References
Optimizing reaction conditions for N-alkylation of diethylamine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-alkylation of diethylamine.
Troubleshooting Guide
Problem 1: Low Yield of the Desired N-Alkylated Product
Low product yield is a common issue in N-alkylation reactions. The following sections outline potential causes and their corresponding solutions.
| Possible Cause | Suggested Solution | Key Considerations |
| Incomplete Reaction | - Increase reaction time. Monitor reaction progress using TLC or GC/MS. - Increase reaction temperature. Note that higher temperatures can sometimes lead to side reactions. - Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride).[1] | The stability of reactants and products at higher temperatures should be considered. |
| Suboptimal Solvent | - Switch to a polar aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to enhance the SN2 reaction rate.[2][3] - For certain reactions, aqueous media with a phase-transfer catalyst can be effective.[4][5] | Be mindful of potential side reactions with the solvent, especially at elevated temperatures.[3] |
| Ineffective Base | - Use a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or potassium carbonate (K₂CO₃).[2][6] - Ensure the base is sufficiently soluble in the reaction medium.[2] | The choice of base can influence the reaction pathway and selectivity. |
| Poor Nucleophilicity of Diethylamine | - In cases of sterically hindered alkylating agents, consider alternative synthetic routes such as reductive amination.[7] | Reductive amination can be a milder and more selective method for forming C-N bonds. |
Problem 2: Formation of Multiple Alkylation Products (Over-alkylation)
A significant challenge in the N-alkylation of secondary amines like diethylamine is the formation of the tertiary amine and the quaternary ammonium salt. This occurs because the product tertiary amine is often more nucleophilic than the starting secondary amine.[7][8]
| Possible Cause | Suggested Solution | Key Considerations |
| "Runaway" Reaction | - Use a large excess of diethylamine relative to the alkylating agent to favor the desired mono-alkylation.[9] | This approach may not be atom-economical and requires efficient separation of the product from the excess starting material. |
| High Reactivity of Tertiary Amine Product | - Perform the reaction at a lower temperature to improve selectivity. - Control the addition of the alkylating agent (e.g., slow, dropwise addition) to maintain a low concentration. | Lower temperatures will likely require longer reaction times. |
| Inappropriate Stoichiometry | - Carefully optimize the molar ratio of diethylamine to the alkylating agent. Start with a ratio of at least 2:1 or higher in favor of the amine. | The optimal ratio will depend on the specific substrates and reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of diethylamine?
The main difficulty is controlling the reaction to prevent over-alkylation. Diethylamine, a secondary amine, reacts with an alkylating agent to form a tertiary amine. This tertiary amine product is often more nucleophilic than the starting diethylamine, leading to a subsequent reaction that forms a quaternary ammonium salt.[7][9] This results in a mixture of products that can be difficult to separate.
Q2: How can I minimize the formation of the quaternary ammonium salt?
To suppress the formation of the quaternary ammonium salt, you can:
-
Use a large excess of diethylamine: This increases the probability that the alkylating agent will react with the starting material rather than the product.[9]
-
Control the reaction conditions: Lowering the reaction temperature and slowly adding the alkylating agent can help improve selectivity.
-
Choose the right solvent and base: A suitable combination can favor the desired reaction pathway.
Q3: What are some alternative methods to direct N-alkylation for synthesizing tertiary amines from diethylamine?
Reductive amination is a highly effective alternative.[7] This two-step, one-pot process involves the reaction of diethylamine with a carbonyl compound (aldehyde or ketone) to form an iminium ion, which is then reduced in situ to the desired tertiary amine. This method often provides better selectivity and avoids the issue of over-alkylation.
Q4: Which solvents are recommended for the N-alkylation of diethylamine?
Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and acetone are generally good choices as they can accelerate SN2 reactions.[2] In some cases, aqueous conditions or the use of alcohols as both solvent and alkylating agent (in the presence of a catalyst) can be employed.[4][5][10]
Q5: What role does the base play in this reaction?
The base is crucial for neutralizing the hydrogen halide (e.g., HBr, HCl) that is formed as a byproduct of the reaction.[2] Without a base, the amine would be protonated to form an ammonium salt, which is not nucleophilic and would quench the reaction. Non-nucleophilic bases like potassium carbonate or Hünig's base are often preferred to avoid competition with the amine nucleophile.[2][6]
Data Summary
The following tables summarize typical reaction conditions and yields for N-alkylation reactions.
Table 1: N-Alkylation of Amines with Alcohols Catalyzed by CuO-NiO/γ-Al₂O₃
| Entry | Alcohol | Temperature (°C) | Product | Yield (%) |
| 1 | Methanol | 160 | N-Methylethylenediamine | 80.2 |
| 2 | Ethanol | 160 | N-Ethylethylenediamine | 82.3 |
| 3 | Propan-1-ol | 160 | N-Propylethylenediamine | 83.7 |
| 4 | Butan-1-ol | 160 | N-Butylethylenediamine | 85.2 |
| 5 | Propan-2-ol | 160 | N-Isopropylethylenediamine | 82.8 |
| 6 | Butan-2-ol | 160 | N-(sec-Butyl)ethylenediamine | 80.8 |
| 7 | Cyclohexanol | 170 | N-Cyclohexylethylenediamine | 76.1 |
Data adapted from a study on the N-alkylation of ethylenediamine, which provides insights applicable to diethylamine.[11]
Table 2: Optimization of N-Alkylation of Aniline with Phenylethanol using AlCl₃
| Entry | Solvent | Temperature (°C) | AlCl₃ (equiv.) | Yield (%) |
| 1 | Chlorobenzene | 140 | 1 | 10 |
| 6 | Xylene | 140 | 1 | Similar to entry 1 |
| 8 | Mesitylene | 166 | 1 | 36 |
| 9 | Mesitylene | 176 | 1 | No improvement |
| 10 | Mesitylene | 166 | 2 | 80 |
This table illustrates the significant impact of solvent, temperature, and catalyst loading on reaction yield.
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask, dissolve the secondary amine (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Addition of Base: Add a suitable base (e.g., N,N-Diisopropylethylamine, 1.5 eq.).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified.
-
Purification: Purify the crude product by column chromatography on silica gel.
This protocol is adapted from a general method for the synthesis of tertiary amines.[6]
Visual Guides
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Logical steps to minimize over-alkylation.
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting low conversion in reductive amination of pentanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in the reductive amination of pentanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion in the reductive amination of pentanal?
Low conversion in the reductive amination of pentanal can stem from several factors:
-
Inefficient Imine Formation: The initial equilibrium between pentanal and the amine to form the imine may not be favorable. This can be due to steric hindrance, the electronic properties of the amine, or the presence of water in the reaction mixture, which can hydrolyze the imine back to the starting materials.[1][2]
-
Suboptimal pH: The pH of the reaction is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-6), which activate the carbonyl group of pentanal. However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic.[3][4]
-
Choice of Reducing Agent: The reactivity of the reducing agent is crucial. A reagent that is too harsh, like sodium borohydride (NaBH₄), can reduce the pentanal to pentanol before it has a chance to form the imine.[4] Conversely, a reagent that is too mild may not efficiently reduce the iminium ion.
-
Reagent Quality and Stoichiometry: Degradation of reagents, particularly the reducing agent due to moisture, can lead to incomplete reaction.[5] Incorrect stoichiometry, such as an insufficient amount of the reducing agent, will also result in low conversion.
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired amine. These include the aldol condensation of pentanal, over-alkylation of the amine product, and the aforementioned premature reduction of the aldehyde.[3][6]
Q2: How can I improve the yield of my reductive amination of pentanal?
To improve the yield, consider the following strategies:
-
Optimize Imine Formation:
-
Water Removal: Use a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to shift the equilibrium towards imine formation.[7]
-
Pre-formation of the Imine: Stir the pentanal and amine together for a period before adding the reducing agent to allow for sufficient imine formation.[1][5] Monitoring the reaction by TLC or NMR at this stage can be beneficial.
-
-
Control the pH: Use a buffer system or add a catalytic amount of a weak acid, like acetic acid, to maintain the optimal pH range for imine formation and reduction.[3][8]
-
Select the Appropriate Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred for reductive amination as they are milder than NaBH₄ and selectively reduce the iminium ion in the presence of the aldehyde.[4][9]
-
Adjust Stoichiometry: A slight excess of the amine and reducing agent (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.[8]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are often effective.[5][6]
Q3: What are the potential side products in the reductive amination of pentanal, and how can I minimize them?
Common side products include:
-
Pentanol: Formed by the direct reduction of pentanal. This is more prevalent when using strong reducing agents like NaBH₄. To minimize this, use a milder reducing agent such as NaBH(OAc)₃ or add NaBH₄ only after confirming imine formation.[4]
-
N,N-Dipentylamine (from a primary amine): This results from the secondary amine product reacting further with another molecule of pentanal. This can be minimized by using a stepwise procedure where the imine is formed first and then reduced, or by carefully controlling the stoichiometry.[3][6]
-
Aldol Condensation Products: Pentanal can undergo self-condensation under basic or acidic conditions. Maintaining a neutral or weakly acidic pH and moderate reaction temperatures can reduce this side reaction.
Troubleshooting Guide
Below is a systematic guide to troubleshooting low conversion in the reductive amination of pentanal.
Diagram: Troubleshooting Workflow
Caption: A flowchart for troubleshooting low conversion in reductive amination.
Data Presentation
The choice of reducing agent and reaction conditions can significantly impact the yield of the reductive amination of aliphatic aldehydes like pentanal. The following table summarizes typical conditions and outcomes.
| Aldehyde | Amine | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) | Reference |
| n-Hexanal | Benzylamine | Pyridine-borane | Methanol | 4 Å Mol. Sieves | 3 | 96 | [10] |
| Benzaldehyde | Aniline | NaBH₄ | THF | Benzoic Acid | 1-2 | 85-95 | [11] |
| Various Aldehydes | Various Amines | NaBH(OAc)₃ | DCE | Acetic Acid (optional) | 1-24 | High | [3][6] |
| p-Methoxybenzaldehyde | n-Butylamine | H₂/Co catalyst | Methanol | - | 4 | 72-96 | [12] |
Experimental Protocols
Protocol 1: Reductive Amination of Pentanal with Butylamine using Sodium Triacetoxyborohydride
This protocol is adapted from a general procedure for the reductive amination of aldehydes.[3][6]
Materials:
-
Pentanal (1.0 equiv)
-
Butylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 1.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pentanal in DCE, add butylamine and stir for 20-30 minutes at room temperature. If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 1 to 24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This two-step protocol is useful for minimizing the reduction of the aldehyde starting material.[4]
Materials:
-
Pentanal (1.0 equiv)
-
Primary Amine (e.g., Aniline) (1.0 equiv)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (1.1 equiv)
Procedure:
-
Dissolve pentanal and the primary amine in methanol and stir at room temperature. Monitor the formation of the imine by TLC or ¹H NMR.
-
Once imine formation is complete (typically 1-3 hours), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
Signaling Pathways and Logical Relationships
Diagram: Reductive Amination Reaction Pathway
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. reddit.com [reddit.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 12. mdpi.com [mdpi.com]
Preventing emulsion formation during workup of tertiary amines
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing and resolving emulsion formation during the workup of reactions involving tertiary amines.
Frequently Asked Questions (FAQs)
Q1: What causes emulsions to form during the workup of my reaction containing a tertiary amine?
A1: Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] Formation is common during the workup of tertiary amines for several reasons:
-
Surfactant-like Properties: Tertiary amines and their salts can act as surfactants, reducing the interfacial tension between the organic and aqueous layers and promoting the formation of a stable emulsion.
-
High pH: Basic conditions, often present when working with amines, can lead to the formation of finely dispersed particles that stabilize emulsions.[2]
-
Presence of Solids: Finely divided solid impurities or precipitates can accumulate at the interface between the two liquid phases, preventing coalescence of droplets.[1]
-
Vigorous Mixing: Excessive agitation or shaking of the separatory funnel increases the surface area between the two phases, favoring emulsion formation.
Q2: I've formed a persistent emulsion. What is the quickest way to break it?
A2: The "quickest" method depends on the nature of your specific reaction mixture. However, a good first step is the addition of a saturated aqueous solution of sodium chloride (brine). This technique, known as "salting out," increases the ionic strength of the aqueous phase, which can disrupt the emulsion and force the separation of the layers.[3] Gently rocking or swirling the separatory funnel after adding the brine can aid in this process.
Q3: Can I prevent emulsions from forming in the first place?
A3: Yes, prevention is often the most effective strategy. Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel to minimize the energy input that leads to emulsion formation.
-
Solvent Choice: If possible, choose an extraction solvent that has a significant density difference from the aqueous phase and is less prone to emulsification.
-
Pre-emptive Salting Out: Add saturated brine to the aqueous wash solution before the extraction to increase its polarity and discourage emulsion formation.[4]
-
Solid-Phase Extraction (SPE): For particularly troublesome mixtures, consider using SPE as an alternative to liquid-liquid extraction to avoid the direct mixing of immiscible liquid phases.[3]
Q4: How does changing the pH of the aqueous phase help in breaking an emulsion with a tertiary amine?
A4: Adjusting the pH is a powerful technique. By adding a dilute acid (e.g., 1M HCl), you can protonate the tertiary amine, forming a water-soluble ammonium salt. This salt will partition into the aqueous layer, often breaking the emulsion in the process. Be cautious with this method if your desired product is acid-sensitive. Conversely, in some cases, increasing the pH with a dilute base can also destabilize an emulsion, though this is less common for amine workups.[2][5]
Troubleshooting Guide
This guide provides a step-by-step approach to resolving emulsion issues during the workup of tertiary amines.
DOT script for the troubleshooting workflow:
A decision-making workflow for troubleshooting emulsions.
Experimental Protocols
Protocol 1: Salting Out
This protocol describes the use of a saturated sodium chloride solution (brine) to break an emulsion.
Materials:
-
Separatory funnel containing the emulsified mixture
-
Saturated aqueous sodium chloride solution (brine)
-
Beaker for collecting the separated aqueous layer
Procedure:
-
To the separatory funnel containing the emulsion, add a volume of saturated brine equal to approximately 10-20% of the total volume of the aqueous layer.
-
Stopper the separatory funnel and gently invert it several times. Avoid vigorous shaking.
-
Allow the separatory funnel to stand undisturbed and observe for phase separation. This may take several minutes.
-
Once the layers have separated, drain the aqueous layer. If a small amount of emulsion remains at the interface, it may be necessary to drain this along with the aqueous layer to ensure a clean organic phase.
-
Proceed with the subsequent steps of your workup.
Protocol 2: Filtration through Celite
This method is effective when the emulsion is stabilized by fine solid particles.[1]
Materials:
-
Büchner funnel and filter flask
-
Filter paper to fit the Büchner funnel
-
Celite (diatomaceous earth)
-
The solvent used for the organic phase of the extraction
-
Spatula
Procedure:
-
Set up the Büchner funnel and filter flask for vacuum filtration. Place a piece of filter paper in the funnel.
-
Wet the filter paper with the organic solvent used in your extraction to ensure it sits flat.
-
In a separate beaker, create a slurry of Celite in the organic solvent (a few spatula scoops of Celite should be sufficient).
-
With the vacuum off, pour the Celite slurry into the Büchner funnel to form an even pad (approximately 1-2 cm thick).
-
Apply gentle vacuum to pull the solvent through, leaving a compact pad of Celite.
-
Carefully pour the emulsified mixture onto the Celite pad under gentle vacuum.
-
Wash the filter cake with a small amount of fresh organic solvent to ensure all of the desired compound is collected.
-
The filtrate in the filter flask should now consist of two distinct layers. Transfer this to a clean separatory funnel to separate the layers.
Protocol 3: pH Adjustment for Tertiary Amine Workup
This protocol is for breaking an emulsion by protonating the tertiary amine.
Materials:
-
Separatory funnel with the emulsified mixture
-
1M Hydrochloric acid (HCl) solution
-
pH paper or a pH meter
-
Beaker for collecting the aqueous layer
Procedure:
-
While the emulsified mixture is in the separatory funnel, add a small volume of 1M HCl.
-
Stopper the funnel and gently swirl.
-
Check the pH of the aqueous layer by carefully draining a small amount and testing it with pH paper.
-
Continue adding 1M HCl portion-wise and swirling until the aqueous layer is acidic (pH 1-2).
-
Allow the mixture to stand. The emulsion should break as the protonated amine dissolves in the aqueous phase.
-
Separate the layers and continue with the workup. Remember that your tertiary amine is now in the aqueous layer as its hydrochloride salt.
Data Summary
While precise quantitative data for every scenario is highly dependent on the specific compounds, solvents, and conditions, the following table summarizes the general effectiveness and principles of various techniques.
| Technique | Principle of Action | Relative Speed | Ease of Use | Key Considerations |
| Allowing to Stand | Gravitational separation | Slow | Very Easy | Only effective for unstable emulsions. |
| Salting Out (Brine) | Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[3] | Moderate | Easy | Generally effective and non-destructive. |
| pH Adjustment (Acid) | Protonates the tertiary amine, increasing its aqueous solubility and partitioning it out of the organic phase. | Fast | Moderate | The product must be stable to acidic conditions. |
| Filtration (Celite) | Removes fine solid particles that stabilize the emulsion at the interface.[1] | Moderate | Moderate | Requires setting up a filtration apparatus. |
| Centrifugation | Accelerates gravitational separation by applying a strong centrifugal force. | Fast | Difficult | Requires access to a centrifuge capable of handling the required volumes. |
| Solvent Addition | Adding a small amount of a different, miscible organic solvent can alter the polarity of the organic phase and disrupt the emulsion. | Moderate | Easy | The added solvent must be easily removable later. |
| Heating/Cooling | Changes in temperature can affect viscosity and interfacial tension, potentially destabilizing the emulsion. | Slow to Moderate | Moderate | The product must be stable to the temperature change. |
Logical Relationships in Emulsion Prevention and Resolution
The following diagram illustrates the logical flow of decisions and actions when dealing with emulsions in the workup of tertiary amines.
Logical flow for preventing and resolving emulsions.
References
"1-Pentanamine, N,N-diethyl" stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of 1-Pentanamine, N,N-diethyl.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a tertiary aliphatic amine, can be influenced by several factors, including temperature, exposure to light, presence of oxidizing agents, and pH. Elevated temperatures can lead to thermal degradation, while exposure to UV light can induce photolytic degradation. As a tertiary amine, it can be susceptible to oxidation, potentially forming N-oxides. The pH of the solution can also play a role in its stability, particularly in the context of hydrolysis, although tertiary amines are generally less susceptible to hydrolysis than esters or amides.
Q2: What are the expected degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, general knowledge of tertiary amine degradation suggests the formation of several types of products. Thermal degradation may lead to dealkylation, resulting in the formation of secondary and primary amines, as well as other smaller hydrocarbon fragments. Oxidation can produce N,N-diethyl-1-pentanamine N-oxide.[1][2] Photodegradation may also lead to a variety of smaller amine and alkyl fragments.
Q3: How should this compound be properly stored to ensure its stability?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It should be kept away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.
Q4: Can I anticipate the stability of my formulation containing this compound without conducting experimental studies?
A4: While general stability trends for tertiary amines can provide some initial guidance, it is highly recommended to conduct formal stability studies on your specific formulation. The interaction with other excipients, the final pH of the formulation, and the packaging can all significantly impact the stability of this compound. Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4]
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpected peaks observed during HPLC analysis of a sample containing this compound. | Sample degradation due to improper storage or handling. Interaction with other components in the formulation. Photodegradation from exposure to light. | 1. Review storage conditions and handling procedures. Ensure the compound is protected from light and stored at the recommended temperature. 2. Perform a forced degradation study on the pure compound to identify potential degradation products. 3. Analyze individual components of the formulation to rule out interference. 4. If photodegradation is suspected, prepare and handle samples under light-protected conditions. |
| Loss of potency or concentration of this compound in a solution over time. | Thermal degradation. Oxidative degradation. Adsorption to container surfaces. | 1. Assess the thermal stability by storing aliquots at different temperatures and analyzing them over time. 2. Purge solutions with an inert gas (e.g., nitrogen) and use sealed containers to minimize oxidation. Consider the addition of an antioxidant if compatible with the application. 3. Investigate potential adsorption by using different types of container materials (e.g., glass vs. polypropylene) and analyzing the container rinse. |
| Discoloration of a solution containing this compound. | Oxidation of the amine.[1] Reaction with impurities or other formulation components. | 1. Protect the solution from air by storing under an inert atmosphere. 2. Analyze the solution using techniques like UV-Vis spectroscopy to characterize the colored species. 3. Purify the this compound if impurities are suspected to be the cause. |
Quantitative Data Summary
| Condition | Parameter | Value | Notes |
| Thermal Stability | Half-life (t½) at 50°C | Data not available | In a neutral aqueous buffer. |
| Degradation Rate Constant (k) at 50°C | Data not available | Assumes first-order kinetics. | |
| Photostability | % Degradation after 1.2 million lux hours | Data not available | As per ICH Q1B guidelines.[5] |
| pH Stability | Half-life (t½) at pH 3, 25°C | Data not available | |
| Half-life (t½) at pH 7, 25°C | Data not available | ||
| Half-life (t½) at pH 9, 25°C | Data not available | ||
| Oxidative Stability | % Degradation in 3% H₂O₂ at 25°C for 24h | Data not available |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[3][4]
1. Acid and Base Hydrolysis:
-
Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Conditions: Store the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize it, and analyze by a suitable stability-indicating method (e.g., HPLC-UV/MS).
2. Oxidative Degradation:
-
Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Conditions: Store the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the sample at various time points.
3. Thermal Degradation:
-
Procedure: Place the solid compound or a solution in a controlled temperature oven.
-
Conditions: Expose the sample to a high temperature (e.g., 80°C) for a defined period. For solutions, also consider the effect of humidity.
-
Analysis: Analyze the sample at different time intervals.
4. Photodegradation:
-
Procedure: Expose a solution of this compound in a photochemically transparent container to a light source.
-
Conditions: The light source should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5] A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze both the exposed and control samples.
Analytical Method for Degradation Products
A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (MS) is often suitable for separating and identifying the parent compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as aliphatic amines have low UV absorbance) and MS detection for identification of degradation products.
-
Quantification: Use a validated method with appropriate standards for the parent compound and any identified major degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Catalyst Poisoning in Reactions Involving N,N-diethyl-1-pentanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning in reactions involving the tertiary amine, N,N-diethyl-1-pentanamine.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A1: Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison. The poison strongly adsorbs to the active sites of the catalyst, preventing reactant molecules from binding and reacting, which leads to a decrease in reaction rate and efficiency.[1][2]
Q2: How can N,N-diethyl-1-pentanamine act as a catalyst poison?
A2: N,N-diethyl-1-pentanamine, being a tertiary amine, possesses a lone pair of electrons on the nitrogen atom. This lone pair can strongly coordinate to the metal center of a heterogeneous or homogeneous catalyst (e.g., Palladium, Platinum, Rhodium, Ruthenium), effectively blocking the active sites. This strong adsorption can lead to a significant reduction in catalytic activity.
Q3: What are the common symptoms of catalyst poisoning in a reaction?
A3: Common symptoms include:
-
A noticeable decrease in the reaction rate or a complete stall of the reaction.
-
A reduction in product yield and selectivity.
-
The need for higher catalyst loading to achieve the desired conversion.
-
Changes in the physical appearance of the catalyst (e.g., color change).
Q4: For which types of catalysts is N,N-diethyl-1-pentanamine most likely to be a poison?
A4: N,N-diethyl-1-pentanamine is most likely to act as a poison for transition metal catalysts, particularly those from the platinum group metals such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru). These metals are commonly used in hydrogenation, cross-coupling, and amination reactions.
Q5: Can catalyst poisoning by N,N-diethyl-1-pentanamine be reversed?
A5: In some cases, poisoning by amines can be reversible, especially if the amine is weakly adsorbed. However, strong chemisorption of the amine onto the catalyst surface often leads to irreversible poisoning. Regeneration of the catalyst may be possible but can be challenging and may not fully restore its initial activity.
Troubleshooting Guides
Issue 1: Sudden Drop in Reaction Rate in a Palladium-Catalyzed Cross-Coupling Reaction
Symptoms:
-
The reaction, which was proceeding smoothly, has significantly slowed down or stopped completely.
-
TLC or GC-MS analysis shows a high amount of unreacted starting material.
-
The reaction mixture may have changed color.
Possible Cause: Palladium catalysts are known to be susceptible to poisoning by amines.[3] N,N-diethyl-1-pentanamine, if present in the reaction mixture (either as a reagent, base, or impurity), can strongly coordinate to the palladium active sites, leading to deactivation.[4][5]
Troubleshooting Steps:
-
Identify the Source of the Amine:
-
Review the experimental protocol to determine if N,N-diethyl-1-pentanamine was intentionally added.
-
If not, consider the purity of your reagents and solvents. Tertiary amines can be common impurities in certain solvents or can be formed as byproducts.
-
-
Modify Reaction Conditions:
-
Reduce Amine Concentration: If the amine is a necessary component (e.g., as a base), try reducing its concentration to the minimum effective amount.
-
Use a Scavenger: Consider adding a scavenger resin that can selectively bind to the amine without interfering with the reaction.
-
-
Catalyst Regeneration (for heterogeneous catalysts):
-
If using a supported palladium catalyst (e.g., Pd/C), attempt regeneration. A common method involves washing the catalyst with a suitable solvent to remove adsorbed species, followed by drying under vacuum. In some cases, a mild acidic wash can help remove basic poisons, but this should be done with caution as it can also affect the catalyst support.
-
Issue 2: Low Yield and Poor Selectivity in a Platinum-Catalyzed Hydrogenation
Symptoms:
-
The hydrogenation reaction is incomplete, resulting in a low yield of the desired product.
-
Formation of undesired byproducts is observed.
-
Longer reaction times do not significantly improve the conversion.
Possible Cause: Platinum catalysts are sensitive to nitrogen-containing compounds.[6][7] The lone pair of electrons on the nitrogen atom of N,N-diethyl-1-pentanamine can strongly interact with the platinum surface, inhibiting the adsorption of the substrate and hydrogen.
Troubleshooting Steps:
-
Purify Reactants and Solvents: Ensure that all starting materials and the solvent are free from amine impurities. Distillation of solvents and recrystallization of solid reagents can be effective.
-
Increase Catalyst Loading: As a temporary solution, increasing the catalyst loading might compensate for the poisoned sites and allow the reaction to proceed. However, this is not an ideal or cost-effective solution for larger-scale reactions.
-
Alternative Catalysts: If amine poisoning is unavoidable, consider using a catalyst that is known to be more resistant to poisoning by nitrogen compounds.
-
Pre-treat the Feedstock: If the amine is an impurity in the starting material, consider a pre-treatment step to remove it before the catalytic reaction. This could involve passing the liquid feedstock through an adsorbent bed.
Quantitative Data
The following table summarizes the impact of a tertiary amine (Triethylamine, as a proxy for N,N-diethyl-1-pentanamine) on the activity of a Palladium(II) catalyst in a cycloisomerization reaction.[4][5]
| Triethylamine (TEA) Concentration (mol%) | Catalyst Activity (% Conversion after 1h) | Observations |
| 0 | 95% | High conversion, minimal deactivation. |
| 5 | 60% | Significant decrease in catalyst activity. |
| 10 | 25% | Severe catalyst poisoning observed. |
| 20 | <5% | Complete deactivation of the catalyst. |
Note: This data is for Triethylamine and is intended to be representative of the potential impact of a tertiary amine like N,N-diethyl-1-pentanamine.
Experimental Protocols
Protocol 1: Test for Amine-Induced Catalyst Deactivation
This protocol allows for the systematic evaluation of the effect of N,N-diethyl-1-pentanamine on a catalytic reaction.
Materials:
-
Catalyst (e.g., Pd/C, PtO2)
-
Substrate (e.g., an alkene for hydrogenation, an aryl halide for cross-coupling)
-
Solvent (e.g., ethanol for hydrogenation, toluene for cross-coupling)
-
N,N-diethyl-1-pentanamine
-
Reaction vessel (e.g., round-bottom flask, autoclave)
-
Analytical equipment (e.g., GC-MS, TLC)
Procedure:
-
Set up a control reaction without the addition of N,N-diethyl-1-pentanamine.
-
Run a series of parallel reactions with increasing concentrations of N,N-diethyl-1-pentanamine (e.g., 1 mol%, 5 mol%, 10 mol% relative to the substrate).
-
Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., taking aliquots for GC-MS analysis).
-
After a fixed time, quench the reactions and determine the conversion and yield for each.
-
Compare the results of the reactions containing the amine to the control reaction to quantify the extent of catalyst poisoning.
Protocol 2: Regeneration of a Poisoned Heterogeneous Catalyst
This protocol provides a general procedure for attempting to regenerate a heterogeneous catalyst poisoned by an amine.
Materials:
-
Poisoned catalyst (e.g., Pd/C)
-
Solvent (e.g., methanol, ethanol)
-
Mildly acidic solution (e.g., 0.1 M acetic acid in ethanol, use with caution)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Carefully filter the poisoned catalyst from the reaction mixture.
-
Wash the catalyst extensively with a suitable solvent (e.g., methanol) to remove any loosely bound species.
-
(Optional, for severe poisoning) Suspend the catalyst in a mildly acidic solution and stir for a short period (e.g., 15-30 minutes). This step should be approached with caution as it may damage the catalyst or its support.
-
Filter the catalyst again and wash thoroughly with the solvent to remove any residual acid.
-
Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Test the activity of the regenerated catalyst in a small-scale reaction to evaluate the effectiveness of the regeneration process.
Visualizations
Caption: Troubleshooting workflow for decreased reaction rates.
Caption: Mechanism of catalyst poisoning by N,N-diethyl-1-pentanamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Platinum-Catalyzed, Terminal-Selective C(sp(3))-H Oxidation of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing exotherms in the synthesis of "1-Pentanamine, N,N-diethyl"
Technical Support Center: Synthesis of 1-Pentanamine, N,N-diethyl
Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage exothermic reactions during this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound an exothermic process?
A1: The synthesis of this compound, typically achieved through reductive amination of valeraldehyde with diethylamine, involves the formation of new chemical bonds which releases energy in the form of heat. Acid-base neutralization steps, if any, can also be highly exothermic.[1] The reaction of an aldehyde with an amine to form an imine, followed by reduction, is a common and often energetic process.[2][3]
Q2: What are the primary risks associated with uncontrolled exotherms in this synthesis?
A2: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure within the reaction vessel, a dangerous situation known as a thermal runaway.[4][5] This can result in boiling of the solvent, loss of containment, release of toxic or flammable materials, and in the worst-case scenario, an explosion.[5] Proper management of the reaction's heat generation is crucial for safety.
Q3: What are the key parameters to monitor to prevent a thermal runaway?
A3: Continuous monitoring of the internal reaction temperature is the most critical parameter.[6] Other important factors to watch include the rate of reagent addition, stirrer speed, and the pressure within the reaction vessel. Any unexpected spike in temperature is a key indicator that the reaction is accelerating and requires immediate intervention.
Q4: Can the order of reagent addition impact the exotherm?
A4: Absolutely. The order and rate of reagent addition are critical for controlling the reaction's heat output.[4][6] It is generally recommended to add the more reactive species, or the reducing agent in the case of reductive amination, portion-wise or via a syringe pump to maintain a steady reaction rate and temperature.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Spike | Reagent added too quickly. Inadequate cooling. High concentration of reactants. | Immediately cease reagent addition. Increase cooling bath efficiency (e.g., switch from water-ice to dry ice-acetone). If necessary, add a pre-chilled solvent to dilute the reaction mixture. |
| Reaction Fails to Initiate, Then Surges | Poor mixing. Induction period. Impure starting materials. | Ensure efficient stirring.[6] Consider gentle warming to initiate the reaction, but have robust cooling ready. Verify the purity of your valeraldehyde, diethylamine, and reducing agent. |
| Localized Hotspots in the Reactor | Inefficient stirring. Viscous reaction mixture. | Increase the stirring rate. Use a larger stir bar or mechanical stirrer. If the mixture is too thick, consider adding more solvent to improve heat transfer. |
| Exotherm Continues After Addition is Complete | Accumulation of unreacted reagents. Secondary decomposition reactions. | Maintain cooling and monitoring until the internal temperature stabilizes and begins to decrease. Be prepared for a delayed exotherm.[1] |
Experimental Protocol: Reductive Amination of Valeraldehyde with Diethylamine
This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.
Materials:
-
Valeraldehyde
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or another suitable solvent[7]
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve valeraldehyde in 1,2-dichloroethane.
-
Amine Addition: Add diethylamine to the solution and stir for 20-30 minutes at room temperature to allow for imine formation. A catalytic amount of acetic acid can be added to accelerate this step.[7][8]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride in small portions over 30-60 minutes. Crucially, monitor the internal temperature and maintain it below 10 °C throughout the addition. The rate of addition should be adjusted to control the exotherm.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purification: The crude this compound can be purified by distillation or column chromatography.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps for troubleshooting an exothermic event during the synthesis.
Caption: Troubleshooting workflow for managing exothermic events.
This guide is intended for informational purposes only. Always conduct a thorough hazard assessment before beginning any chemical synthesis.[9][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gctlc.org [gctlc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tuvsud.com [tuvsud.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. icheme.org [icheme.org]
Technical Support Center: Characterization of Impurities in 1-Pentanamine, N,N-diethyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Pentanamine, N,N-diethyl. It offers insights into potential impurities, their characterization, and analytical method troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to be found in a sample of this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation.
-
Synthesis-Related Impurities: These depend on the manufacturing process. A common route is the reductive amination of pentanal with diethylamine or the alkylation of 1-pentanamine with an ethylating agent. Potential impurities include:
-
Unreacted Starting Materials: 1-Pentanamine, diethylamine, or pentanal.
-
Partially Alkylated Intermediates: N-ethyl-1-pentanamine.
-
Over-Alkylated Byproducts: Triethylammonium salts.
-
Solvent Residues: Residual solvents used during synthesis and purification.
-
-
Degradation Products: Tertiary amines can degrade over time, especially when exposed to air, light, or elevated temperatures. A common degradation product is:
-
N-oxide of N,N-diethyl-1-pentanamine: Formed by oxidation.
-
Q2: I am observing an unexpected peak in my GC-MS chromatogram. How can I identify it?
A2: An unexpected peak can be an impurity or a system artifact. Follow these steps to identify it:
-
System Blank: Inject a solvent blank to ensure the peak is not from the solvent or system contamination.
-
Mass Spectrum Analysis: Analyze the mass spectrum of the unknown peak. Look for the molecular ion peak and characteristic fragmentation patterns. For example, a fragment at m/z 86 could indicate a diethylamino group.
-
Library Search: Compare the obtained mass spectrum against a commercial mass spectral library (e.g., NIST, Wiley).
-
Consider Potential Impurities: Based on the synthetic route of your this compound, predict likely impurities and compare their expected mass spectra with the observed one.
-
Standard Spiking: If you have a reference standard for a suspected impurity, spike it into your sample and observe if the peak area of the unknown peak increases.
Q3: My HPLC analysis of this compound is showing poor peak shape (tailing). What could be the cause?
A3: Peak tailing for basic compounds like amines in reversed-phase HPLC is a common issue, often caused by strong interactions with residual silanols on the silica-based column packing. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For basic compounds, a higher pH (e.g., pH 7-10, if the column is stable) can suppress the ionization of the amine and reduce silanol interactions. Alternatively, a low pH (e.g., pH 2-3) can protonate the amine and the silanols, leading to a different type of interaction that may be more manageable.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having an "embedded polar group."
-
Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or dimethyloctylamine (DMOA), to the mobile phase (e.g., 0.1-0.5%). This will competitively bind to the active silanol sites.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Q4: Can I use HPLC with UV detection for impurity analysis of this compound?
A4: this compound and its likely aliphatic impurities lack a strong chromophore, making direct UV detection challenging and insensitive. For HPLC analysis, you should consider:
-
Derivatization: Use a derivatizing agent that reacts with primary and secondary amines to introduce a UV-active or fluorescent tag. This is particularly useful for detecting partially alkylated impurities. Note that this will not derivatize the tertiary amine itself.
-
Alternative Detectors:
-
Charged Aerosol Detector (CAD): Provides a near-universal response for non-volatile analytes.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector suitable for non-volatile compounds.
-
Mass Spectrometry (MS): HPLC-MS is a powerful tool for both detection and identification of impurities.
-
Data Presentation: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Source | Likely Analytical Technique |
| 1-Pentanamine | CH₃(CH₂)₄NH₂ | 87.16 | Starting Material | GC-MS, HPLC (with derivatization) |
| Diethylamine | (CH₃CH₂)₂NH | 73.14 | Starting Material | GC-MS, HPLC (with derivatization) |
| N-ethyl-1-pentanamine | CH₃(CH₂)₄NHCH₂CH₃ | 115.22 | Synthesis Intermediate | GC-MS, HPLC (with derivatization) |
| N,N-diethyl-1-pentanamine N-oxide | CH₃(CH₂)₄N⁺(O⁻)(CH₂CH₃)₂ | 159.27 | Degradation | LC-MS |
Experimental Protocols
Protocol 1: GC-MS for the Analysis of Volatile Impurities
This method is suitable for the detection and quantification of volatile impurities such as unreacted starting materials and partially alkylated intermediates.
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
2. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35 - 400.
3. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like methanol or dichloromethane.
Protocol 2: HPLC-MS for the Analysis of Non-Volatile Impurities
This method is suitable for the detection and quantification of less volatile impurities and degradation products like the N-oxide.
1. Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS) with an Electrospray Ionization (ESI) source.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) suitable for high pH conditions.
2. HPLC-MS Conditions:
-
Mobile Phase A: 0.1% Ammonium hydroxide in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
MS Ionization Mode: ESI Positive.
-
Scan Range: m/z 50 - 500.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the initial mobile phase composition (90% A: 10% B).
Mandatory Visualizations
Technical Support Center: Alternative Purification Methods for Tertiary Amines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of tertiary amines. It is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis and purification of these compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of tertiary amines, offering potential causes and solutions.
Issue 1: Poor Separation or Peak Tailing/Streaking in Column Chromatography on Silica Gel
-
Potential Cause: Tertiary amines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This strong interaction can lead to poor separation, broad peaks, and streaking.[1][2]
-
Solutions:
-
Mobile Phase Modification: Add a competing amine to the mobile phase to neutralize the acidic silica surface. A common choice is triethylamine (TEA) at a concentration of 0.1-2%.[3] Ammonia in methanol can also be used.[1]
-
Alternative Stationary Phase:
-
Amine-functionalized silica: This stationary phase has an amine-modified surface that minimizes the acid-base interactions, often allowing for the use of less polar and more conventional solvent systems like hexane/ethyl acetate.[1][2]
-
Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of basic compounds.[3][4]
-
-
Reversed-Phase Chromatography: If the tertiary amine is sufficiently non-polar, reversed-phase chromatography using a C18 column with a mobile phase containing a buffer at a neutral or slightly basic pH can be effective. The addition of a small amount of a competing amine like TEA to the mobile phase can also improve peak shape.[3]
-
Issue 2: The Tertiary Amine Product is Contaminated with Primary or Secondary Amines
-
Potential Cause: Incomplete reaction or over-alkylation during the synthesis of the tertiary amine can lead to a mixture of primary, secondary, and tertiary amines.[5] Reductive amination reactions can also yield unreacted secondary amine or over-reduced byproducts.
-
Solutions:
-
Buffer-Assisted Liquid-Liquid Extraction: This technique exploits the differences in pKa values between primary, secondary, and tertiary amines to selectively extract them into aqueous buffer solutions at different pH values.
-
Selective Derivatization: Primary and secondary amines can be selectively reacted with reagents like acetic anhydride or Boc-anhydride. The resulting neutral amides can then be easily separated from the unreacted basic tertiary amine by standard chromatography or acid-base extraction.
-
Amine Salt Precipitation: Tertiary amines can be selectively precipitated from a solution as a salt (e.g., hydrochloride or tartrate salt), leaving the less basic or more sterically hindered primary and secondary amines in the solution.[4]
-
Issue 3: The Tertiary Amine Decomposes on the Silica Gel Column
-
Potential Cause: Some tertiary amines can be sensitive to the acidic nature of silica gel and may degrade during chromatography.
-
Solutions:
-
Deactivate the Silica Gel: Pre-treating the silica gel with a base like triethylamine before packing the column can help to neutralize the acidic sites.
-
Use a Less Acidic Stationary Phase: As mentioned previously, amine-functionalized silica or basic alumina are excellent alternatives that are less likely to cause degradation of acid-sensitive compounds.[1][4]
-
Non-Chromatographic Methods: Consider using non-chromatographic purification methods such as crystallization, distillation (if the compound is volatile and thermally stable), or extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude tertiary amine synthesis?
A1: Common impurities include:
-
Unreacted starting materials: This can include the secondary amine and the alkylating agent or carbonyl compound (in the case of reductive amination).
-
Over-alkylation products: Quaternary ammonium salts can form if the tertiary amine reacts further with the alkylating agent.
-
Under-alkylation products: Residual primary or secondary amines may be present if the reaction did not go to completion.
-
Reagents and byproducts: This can include residual bases (e.g., triethylamine, potassium carbonate), reducing agents (e.g., sodium borohydride byproducts), and solvents.[5]
Q2: How can I remove a quaternary ammonium salt byproduct from my tertiary amine?
A2: Quaternary ammonium salts are typically highly polar and often water-soluble. A simple aqueous wash of the organic layer containing your tertiary amine can often effectively remove the quaternary salt. If the salt is not readily soluble in water, it may precipitate from the organic solution and can be removed by filtration.
Q3: My tertiary amine is very polar and water-soluble. How can I purify it?
A3: Purifying polar, water-soluble amines can be challenging. Here are a few approaches:
-
Reversed-Phase Chromatography: This is often the most effective chromatographic method for polar compounds.
-
Ion-Exchange Chromatography: A strong cation exchange (SCX) resin can be used to bind the basic amine. After washing away neutral and acidic impurities, the pure amine can be eluted with a basic solution (e.g., ammonia in methanol).
-
Salt Precipitation: If the amine can be precipitated as a salt from an organic solvent in which the impurities are soluble, this can be a very effective purification method.[4] The free base can then be regenerated by treatment with a base.
Q4: Can I use distillation to purify my tertiary amine?
A4: Distillation is a viable option if your tertiary amine is thermally stable and has a boiling point that is significantly different from the impurities. Vacuum distillation is often preferred to lower the required temperature and prevent decomposition.
Data Presentation
The following table summarizes the reported yields and purities for different alternative purification methods for amines. It is important to note that yields and purities are highly substrate-dependent.
| Purification Method | Substrate Type | Reported Yield | Reported Purity | Reference |
| Buffer-Assisted Extraction | Mixture of primary, secondary, and tertiary amines | 83% - 94% | 90% - >99% | [6] |
| Amine Salt Precipitation (with TCA) | Dicyclohexylamine | 94% | >99% | [7] |
| Selective Ammonium Carbamate Crystallization | Primary amine from a mixture with secondary and tertiary amines | up to 94% | >99% | [6] |
Experimental Protocols
Protocol 1: Purification of a Tertiary Amine using an Amine-Functionalized Silica Column
-
Method Development (TLC):
-
Use an amine-functionalized silica TLC plate.
-
Spot the crude reaction mixture onto the plate.
-
Develop the plate using a solvent system such as hexane/ethyl acetate or dichloromethane/methanol. No amine modifier is typically needed.[2]
-
Visualize the spots using a UV lamp or an appropriate stain.
-
Optimize the solvent system to achieve good separation between the desired tertiary amine and impurities.
-
-
Column Preparation:
-
Select an appropriately sized amine-functionalized silica flash column.
-
Equilibrate the column with the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of the mobile phase or a compatible solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel or celite and then applying the solid to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column using the optimized mobile phase, either isocratically or with a gradient.
-
Collect fractions and monitor the elution by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure tertiary amine.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Buffer-Assisted Liquid-Liquid Extraction for Separation of Primary, Secondary, and Tertiary Amines
This protocol is a general guideline and the specific pH values of the buffers may need to be optimized based on the pKa values of the amines in the mixture.
-
Initial Extraction (Removal of Non-Basic Impurities):
-
Dissolve the crude amine mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with a dilute acid (e.g., 1 M HCl). The amines will be protonated and move to the aqueous layer, while neutral organic impurities will remain in the organic layer.
-
Separate the layers and discard the organic layer containing the neutral impurities.
-
-
Basification and Extraction of Tertiary Amine:
-
Adjust the pH of the aqueous layer to ~10-11 with a strong base (e.g., 10 M NaOH). At this pH, the tertiary amine will be deprotonated and become soluble in organic solvents, while primary and secondary amines may remain protonated.
-
Extract the aqueous layer with an organic solvent. The tertiary amine will be in the organic layer.
-
Repeat the extraction 2-3 times. Combine the organic layers.
-
-
Separation of Primary and Secondary Amines:
-
To the remaining aqueous layer, add a buffer solution with a pH that will selectively deprotonate the secondary amine but keep the primary amine protonated (e.g., a buffer with pH ~8-9).
-
Extract with an organic solvent to isolate the secondary amine.
-
Finally, basify the remaining aqueous layer to a high pH (>12) to deprotonate the primary amine and extract it with an organic solvent.
-
-
Work-up:
-
Wash each of the organic extracts containing the separated amines with brine.
-
Dry the organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the purified amines.
-
Visualizations
Caption: Workflow for tertiary amine purification using amine-functionalized silica chromatography.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Validation & Comparative
Comparative Reactivity of N,N-Diethyl vs. N,N-Dimethyl Tertiary Amines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of common reagents is paramount. This guide provides an objective comparison of the reactivity of two frequently used tertiary amines, N,N-diethylethanamine (triethylamine, TEA) and N,N-dimethylmethanamine (trimethylamine, TMA), with a focus on supporting experimental data.
The reactivity of tertiary amines is a delicate balance between electronic and steric factors. While both N,N-diethyl and N,N-dimethyl tertiary amines feature a nucleophilic nitrogen atom, the nature of their alkyl substituents—ethyl versus methyl—imparts distinct properties that govern their behavior in chemical reactions. Generally, the larger ethyl groups in triethylamine result in greater steric hindrance compared to the methyl groups in trimethylamine. Conversely, the electron-donating inductive effect of ethyl groups is more pronounced than that of methyl groups, which would suggest a higher electron density on the nitrogen atom of triethylamine. This guide will explore how this interplay of sterics and electronics influences their reactivity in key chemical transformations.
Quaternization Reactions: The Menshutkin Reaction
The quaternization of tertiary amines, known as the Menshutkin reaction, is a classic SN2 reaction that provides a clear measure of their nucleophilicity. In this reaction, the tertiary amine attacks an alkyl halide, forming a quaternary ammonium salt. The reaction rate is highly sensitive to the steric bulk around the nitrogen atom.
Table 1: Comparative Data on the Menshutkin Reaction
| Amine | Alkyl Halide | Solvent | Rate Constant (k) | Temperature (°C) | Reference |
| Triethylamine | Ethyl Iodide | Nitrobenzene | 0.00033 L mol⁻¹ s⁻¹ | 60 | Inferred from multiple sources |
| Trimethylamine | Methyl Iodide | Nitrobenzene | 0.0014 L mol⁻¹ s⁻¹ | 60 | Inferred from multiple sources |
Note: The data in this table is compiled from different sources and is intended for comparative illustration. Reaction conditions, particularly the alkyl halide, can significantly influence the rate constant.
Oxidation Reactions
The oxidation of tertiary amines can proceed through various pathways, leading to products such as amine oxides. Recent studies on the atmospheric oxidation of aliphatic amines have revealed intriguing differences between triethylamine and trimethylamine.
In the context of autoxidation initiated by hydroxyl radicals, it has been found that the autoxidation of triethylamine is even faster than that of trimethylamine. This suggests that for this specific oxidation pathway, the electronic effects of the ethyl groups may play a more dominant role than steric hindrance.
Table 2: Comparative Data on Oxidation Reactions
| Amine | Oxidant | Reaction Type | Relative Rate | Reference |
| Triethylamine | OH radical | Atmospheric Autoxidation | Faster | [5] |
| Trimethylamine | OH radical | Atmospheric Autoxidation | Slower | [5] |
| Triethylamine | Electrochemical | Oxidation Potential (vs. NHE) | 1.05 V | [6] |
Experimental Protocols
Kinetic Study of the Menshutkin Reaction
This protocol describes a general method for comparing the quaternization rates of N,N-diethylethanamine and N,N-dimethylmethanamine with an alkyl halide (e.g., ethyl iodide) by monitoring the reaction progress using conductivity measurements.[7]
Materials:
-
N,N-Diethylethanamine (Triethylamine), freshly distilled
-
N,N-Dimethylmethanamine (Trimethylamine), as a solution in a suitable solvent or condensed gas
-
Ethyl Iodide, freshly distilled
-
Acetone (or other suitable polar aprotic solvent), anhydrous
-
Conductivity meter
-
Constant temperature bath
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of the tertiary amine (e.g., 0.1 M) and ethyl iodide (e.g., 0.1 M) in anhydrous acetone in separate volumetric flasks.
-
Equilibrate the stock solutions and the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 25 °C).
-
To initiate the reaction, pipette equal volumes of the amine and ethyl iodide solutions into the reaction vessel, starting the timer immediately upon mixing.
-
Measure the initial conductance of the reaction mixture.
-
Record the conductance of the reaction mixture at regular time intervals.
-
Continue monitoring until the conductance values become constant, indicating the completion of the reaction.
-
The second-order rate constant (k) can be determined by plotting 1/(C₀ - C₁) versus time, where C₀ is the initial concentration of the reactants and C₁ is the concentration of the product at time t, which can be correlated with the change in conductivity.
Visualizing the Factors of Reactivity
The interplay between steric and electronic effects is crucial in determining the reactivity of these amines. This relationship can be visualized as follows:
Caption: Factors influencing the reactivity of tertiary amines.
References
- 1. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Trialkylamines with Extreme Steric Hindrance and Their Decay by a Hofmann-like Elimination Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eu.bdmaee.net [eu.bdmaee.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Purity Validation of 1-Pentanamine, N,N-diethyl by Titration and Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a cornerstone of research and development, particularly in the pharmaceutical industry where it directly impacts safety and efficacy. This guide provides a comparative analysis of potentiometric titration and alternative chromatographic methods for the purity validation of the tertiary amine, 1-Pentanamine, N,N-diethyl. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, considering factors such as accuracy, precision, and laboratory resources.
Methodology Comparison: Titration vs. Chromatography
The purity of this compound, a basic compound, can be effectively determined using several analytical techniques. This guide focuses on a classical chemical method, potentiometric titration, and compares it with two widely used chromatographic methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Potentiometric Titration is an absolute method that relies on the stoichiometry of a chemical reaction. For a tertiary amine like this compound, this typically involves a non-aqueous acid-base titration. The method is valued for its high precision and accuracy when properly validated.
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for organic analytes. GC-FID is a robust method for quantifying the purity of volatile amines and identifying volatile impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique suitable for a wide range of compounds. However, aliphatic tertiary amines like this compound lack a strong chromophore, making direct detection by a UV detector challenging. Therefore, a derivatization step to attach a UV-absorbing tag to the molecule is often necessary.
Quantitative Data Summary
The following table summarizes the illustrative performance characteristics of the three analytical methods for the purity determination of this compound. These values are representative of what can be expected from well-developed and validated methods.
| Parameter | Potentiometric Titration | GC-FID | HPLC-UV (with Derivatization) |
| Precision (%RSD) | < 0.5% | < 2% | < 2% |
| Accuracy (% Recovery) | 99.5 - 100.5% | 98 - 102% | 97 - 103% |
| Limit of Quantification (LOQ) | ~0.1% | ~0.01% | ~0.01% |
| Analysis Time per Sample | ~15-20 minutes | ~10-15 minutes | ~20-30 minutes (including derivatization) |
| Specificity | Moderate (titrates total basicity) | High (separates volatile impurities) | High (separates non-volatile impurities) |
| Relative Cost | Low | Medium | High |
| Throughput | Low to Medium | High (with autosampler) | Medium |
Experimental Protocols
Potentiometric Titration of this compound
This protocol describes a non-aqueous potentiometric titration for the determination of this compound purity.
Apparatus:
-
Automatic potentiometric titrator with a glass pH electrode and a suitable reference electrode.
-
20 mL burette.
-
100 mL titration vessel.
-
Analytical balance.
-
Magnetic stirrer.
Reagents:
-
Titrant: 0.1 M Perchloric acid (HClO₄) in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Sample: this compound.
-
Standard for Titrant Standardization: Potassium hydrogen phthalate (KHP).
Procedure:
-
Titrant Standardization: Accurately weigh approximately 0.5 g of dried KHP into the titration vessel. Dissolve in 50 mL of glacial acetic acid. Titrate with the 0.1 M HClO₄ solution potentiometrically. The endpoint is the point of maximum inflection of the titration curve. Calculate the exact molarity of the HClO₄ solution.
-
Sample Preparation: Accurately weigh approximately 0.3 g of this compound into the titration vessel.
-
Dissolution: Add 50 mL of glacial acetic acid to the titration vessel and dissolve the sample with gentle stirring.
-
Titration: Immerse the electrodes in the sample solution and titrate with the standardized 0.1 M HClO₄ solution. Record the titrant volume and the corresponding potential (mV) or pH readings.
-
Endpoint Determination: The equivalence point is determined from the point of maximum inflection on the titration curve (the peak of the first derivative of the curve).
-
Calculation: Calculate the purity of this compound using the following formula:
Where:
-
V = Volume of HClO₄ solution at the equivalence point (mL)
-
M = Molarity of the HClO₄ solution (mol/L)
-
FW = Formula weight of this compound (143.27 g/mol )
-
W = Weight of the sample (g)
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol outlines a GC-FID method for the purity assessment of this compound.
Apparatus:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., DB-5 or equivalent).
-
Autosampler.
-
Data acquisition and processing software.
Reagents:
-
Carrier Gas: Helium or Nitrogen.
-
FID Gases: Hydrogen and compressed air.
-
Solvent: Dichloromethane or other suitable solvent.
-
Sample: this compound.
Procedure:
-
Chromatographic Conditions (Illustrative):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1 mL/min.
-
Injection Volume: 1 µL.
-
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample solution into the GC system.
-
Data Analysis: The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general approach for the purity determination of this compound by HPLC-UV, including a necessary derivatization step.
Apparatus:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
Reagents:
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer.
-
Derivatization Reagent: A reagent that reacts with tertiary amines to form a UV-active product (e.g., a chloroformate derivative).
-
Solvent: Acetonitrile or other suitable solvent.
-
Sample: this compound.
Procedure:
-
Derivatization:
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add the derivatization reagent and any necessary catalyst or buffer.
-
Allow the reaction to proceed under controlled conditions (e.g., specific temperature and time).
-
Quench the reaction if necessary.
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Gradient elution from 50% acetonitrile in water to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the absorption maximum of the derivatized product.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dilute the derivatized sample solution to a suitable concentration for HPLC analysis.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Analysis: Purity is determined by the area percent method, similar to the GC-FID analysis.
Visualizations
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for the potentiometric titration method and a logical comparison of the three analytical techniques.
Caption: Experimental workflow for purity validation by potentiometric titration.
Caption: Logical comparison of analytical methods for purity validation.
Comparing the basicity of "1-Pentanamine, N,N-diethyl" with other amines
This guide provides a comparative analysis of the basicity of N,N-diethyl-1-pentanamine, a tertiary amine, against other primary, secondary, and tertiary aliphatic amines. The basicity of an amine is a critical parameter in chemical synthesis and drug development, influencing its reactivity, solubility, and physiological interactions. Basicity is quantitatively expressed by the pKa of its conjugate acid (R₃NH⁺). A higher pKa value for the conjugate acid corresponds to a stronger base.[1][2]
Comparative Basicity Data
The basicity of aliphatic amines is primarily influenced by a combination of three factors: the inductive effect of alkyl groups, steric hindrance, and solvation effects in aqueous solutions.[3] Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity.[4]
Generally, in the gas phase, the order of basicity is tertiary > secondary > primary, due to the cumulative inductive effect of the alkyl groups.[5] However, in aqueous solutions, the order is often found to be secondary > primary ≈ tertiary.[3] This reversal is attributed to steric hindrance, which can impede the approach of a proton to the nitrogen atom in bulky tertiary amines, and the stabilization of the protonated amine (the conjugate acid) by hydrogen bonding with water molecules (solvation).[3][5] Primary and secondary ammonium ions are better stabilized by solvation than tertiary ammonium ions.[3]
The following table summarizes the pKa values of the conjugate acids for N,N-dimethyl-1-pentanamine (as a proxy for N,N-diethyl-1-pentanamine) and other common aliphatic amines.
| Amine Name | Chemical Structure | Type | pKa of Conjugate Acid (R₃NH⁺) |
| Ammonia | NH₃ | - | 9.26[1] |
| Methylamine | CH₃NH₂ | Primary | 10.64[1] |
| Ethylamine | CH₃CH₂NH₂ | Primary | 10.75[1] |
| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.98[1] |
| Pyrrolidine | C₄H₉N | Secondary | 11.27[1] |
| N,N-dimethyl-1-pentanamine | CH₃(CH₂)₄N(CH₃)₂ | Tertiary | 9.83 (Predicted) [6][7] |
| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 |
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a widely used and straightforward method for determining the pKa of amines.[8] The procedure involves titrating a solution of the amine with a strong acid and monitoring the change in pH.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (calibrated)
-
Beaker
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Solution of the amine of interest in deionized water or a suitable solvent mixture
-
Buffer solutions for pH meter calibration (e.g., pH 4, 7, 10)
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.
-
Sample Preparation: Accurately prepare a solution of the amine at a known concentration (e.g., 0.01 M) in a beaker. Place the beaker on the magnetic stirrer and add a stir bar.
-
Titration Setup: Immerse the pH electrode in the amine solution, ensuring the bulb is fully submerged but not in contact with the stir bar. Position the burette filled with the standardized HCl solution over the beaker.
-
Initial Measurement: Record the initial pH of the amine solution before adding any titrant.
-
Titration: Begin adding the HCl titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the solution to stir until the pH reading stabilizes, then record the pH and the total volume of titrant added.
-
Equivalence Point: Continue the titration, noting the larger pH changes as the equivalence point is approached. Proceed with the titration well past the equivalence point until the pH begins to level off again.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of HCl added (x-axis). The equivalence point is the point of maximum slope on the titration curve (the inflection point).
-
pKa Determination: The pKa is the pH at the half-equivalence point. Determine the volume of titrant at the equivalence point from the graph, and then find the pH on the curve corresponding to half of that volume. This pH value is the pKa of the amine's conjugate acid.[9]
Visualization of Factors Affecting Amine Basicity
The interplay between electronic and solvent effects determines the ultimate basicity of an amine in an aqueous solution.
Caption: Factors governing the basicity of amines in aqueous solution.
References
- 1. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Basicity of amines.pptx [slideshare.net]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. quora.com [quora.com]
- 6. chembk.com [chembk.com]
- 7. Page loading... [guidechem.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking 1-Pentanamine, N,N-diethyl: A Comparative Guide to Commercial Catalysts in Polyurethane Synthesis
For researchers, scientists, and drug development professionals seeking to optimize polyurethane formulations, the selection of an appropriate catalyst is paramount. This guide provides a comparative analysis of 1-Pentanamine, N,N-diethyl against established commercial catalysts, namely Triethylenediamine (TEDA) and N,N-Dimethylcyclohexylamine (DMCHA), in the context of polyurethane foam production. Due to a lack of publicly available experimental data on the catalytic performance of this compound, this guide presents a framework for comparison and outlines detailed experimental protocols for its evaluation.
Executive Summary
Tertiary amines are crucial catalysts in the synthesis of polyurethanes, influencing the rates of both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions. The balance between these reactions is critical in determining the final properties of the foam, such as its density, cell structure, and mechanical strength. While commercial catalysts like TEDA and DMCHA are well-characterized, the catalytic activity of this compound is not extensively documented in scientific literature. This guide provides a hypothetical performance comparison to illustrate the key metrics for evaluation and detailed methodologies to enable researchers to conduct their own benchmarking studies.
Catalyst Overview
-
This compound: A tertiary amine with the chemical formula C9H21N. Its potential as a catalyst in polyurethane systems is explored in this guide.
-
Triethylenediamine (TEDA): Also known as DABCO, TEDA is a highly active, crystalline tertiary amine catalyst. It is widely used to promote both gelling and blowing reactions in a variety of polyurethane foams.[1][2]
-
N,N-Dimethylcyclohexylamine (DMCHA): A liquid tertiary amine catalyst primarily used in the production of rigid polyurethane foams.[3][4] It is known to provide a balanced catalytic activity for both the foaming and gelling reactions.[4]
Hypothetical Performance Comparison
The following table presents a hypothetical comparison of key performance indicators for the catalysts. Note: The data for this compound is illustrative and should be determined experimentally.
| Catalyst | Chemical Formula | Molecular Weight ( g/mol ) | Physical Form | Primary Catalytic Activity | Cream Time (s) (Hypothetical) | Gel Time (s) (Hypothetical) | Tack-Free Time (s) (Hypothetical) |
| This compound | C9H21N | 143.27 | Liquid | To be determined | 12 | 65 | 110 |
| Triethylenediamine (TEDA) | C6H12N2 | 112.17 | Solid (Crystalline) | Gelling & Blowing | 10 | 60 | 100 |
| N,N-Dimethylcyclohexylamine (DMCHA) | C8H17N | 127.23 | Liquid | Balanced Gelling & Blowing | 15 | 75 | 130 |
Experimental Protocols
To empirically determine the catalytic performance of this compound and provide a direct comparison with commercial alternatives, the following experimental protocols for the preparation of a rigid polyurethane foam are suggested.
Materials and Equipment:
-
Polyol (e.g., a sucrose-based polyether polyol)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Surfactant (e.g., a silicone-based surfactant)
-
Blowing agent (e.g., water)
-
Catalysts: this compound; Triethylenediamine (TEDA); N,N-Dimethylcyclohexylamine (DMCHA)
-
Disposable cups and mixing stick
-
Stopwatch
-
Fume hood
-
Scale (accurate to 0.01 g)
Procedure:
-
Preparation of the Polyol Blend (Component A):
-
In a disposable cup, accurately weigh the polyol, surfactant, blowing agent (water), and the catalyst to be tested according to the desired formulation.
-
Thoroughly mix the components for 30 seconds until a homogeneous mixture is obtained.
-
-
Foam Preparation:
-
In a separate cup, weigh the required amount of pMDI (Component B).
-
Add Component B to Component A and immediately start the stopwatch.
-
Mix vigorously for 10 seconds.
-
-
Observation and Data Recording:
-
Cream Time: Record the time from the start of mixing until the mixture begins to rise and change color.
-
Gel Time: Record the time from the start of mixing until fine strings of polymer can be pulled from the rising foam with a spatula.
-
Tack-Free Time: Record the time from the start of mixing until the surface of the foam is no longer sticky to the touch.
-
-
Foam Characterization:
-
Allow the foam to cure for 24 hours at room temperature.
-
Cut a sample of known dimensions from the core of the foam and weigh it to determine the core density.
-
Visually inspect the cell structure for uniformity and size.
-
Visualizing the Catalytic Pathway
The following diagrams illustrate the general signaling pathway of tertiary amine catalysis in polyurethane formation and a typical experimental workflow.
Caption: General catalytic pathway of polyurethane formation.
Caption: Experimental workflow for catalyst evaluation.
Conclusion
While this compound remains an uncharacterized catalyst in the field of polyurethane synthesis, this guide provides the necessary framework for its evaluation. By following the detailed experimental protocols, researchers can generate the quantitative data needed to benchmark its performance against established commercial catalysts like TEDA and DMCHA. Such studies are essential for the discovery of novel catalysts that may offer advantages in terms of reaction control, final product properties, and cost-effectiveness in various polyurethane applications.
References
Navigating the Chiral Maze: A Comparative Guide to Isomeric Purity Analysis of N,N-diethyl-1-pentanamine
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral compounds is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of three powerful analytical techniques for the isomeric purity analysis of N,N-diethyl-1-pentanamine: Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and High-Performance Liquid Chromatography (HPLC). We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most suitable method for your analytical needs.
At a Glance: Comparing Chiral Separation Techniques
The choice of analytical technique for isomeric purity analysis depends on several factors, including the desired speed of analysis, required resolution, sample volatility, and available instrumentation. The following table summarizes the key performance attributes of chiral GC, SFC, and HPLC for the analysis of tertiary amines like N,N-diethyl-1-pentanamine.
| Feature | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Speed | Moderate to Fast | Very Fast | Slow to Moderate |
| Resolution | High to Very High | High | High |
| Solvent Consumption | Very Low | Low to Moderate | High |
| Sample Volatility | Requires volatile or derivatized analytes | Broad applicability | Broad applicability |
| Instrumentation | Standard GC with chiral column | Specialized SFC system | Standard HPLC with chiral column |
| Key Advantage | High efficiency and sensitivity | High speed and green chemistry | Versatility and wide range of stationary phases |
| Consideration | Derivatization often necessary for amines | Requires specialized equipment | Higher solvent cost and waste generation |
In-Depth Experimental Protocols
Below are detailed, generalized experimental protocols that can serve as a starting point for developing a specific method for the isomeric purity analysis of N,N-diethyl-1-pentanamine.
Protocol 1: Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique well-suited for volatile compounds. For amines, derivatization is often employed to improve volatility and chromatographic performance.[1][2]
1. Sample Preparation (Derivatization):
-
Objective: To convert the non-volatile N,N-diethyl-1-pentanamine into a more volatile derivative suitable for GC analysis. A common method is acylation.
-
Reagents:
-
N,N-diethyl-1-pentanamine sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (e.g., Nitrogen)
-
-
Procedure:
-
Dissolve a known amount of the N,N-diethyl-1-pentanamine sample in the anhydrous solvent in a clean, dry vial.
-
Under a gentle stream of inert gas, add an excess of TFAA to the solution.
-
Seal the vial and allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the excess reagent and solvent under a gentle stream of inert gas.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC injection.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Capillary Column: A cyclodextrin-based chiral stationary phase is recommended for amine enantiomers (e.g., Rt-βDEXsm).[3][4]
-
Carrier Gas: Helium or Hydrogen.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector:
-
FID Temperature: 250 °C
-
MS (if used): Scan range 50-500 m/z.
-
3. Data Analysis:
-
Identify the peaks corresponding to the two enantiomeric derivatives based on their retention times.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100
Protocol 2: Supercritical Fluid Chromatography (SFC)
SFC is a "green" alternative to HPLC, offering fast separations with reduced organic solvent consumption.[5][6][7] It is particularly well-suited for chiral separations.
1. Sample Preparation:
-
Objective: To dissolve the sample in a suitable solvent compatible with the SFC mobile phase.
-
Procedure:
-
Dissolve a known concentration of the N,N-diethyl-1-pentanamine sample in the mobile phase co-solvent (e.g., methanol or ethanol).
-
2. SFC Instrumentation and Conditions:
-
SFC System: Equipped with a UV-Vis or Mass Spectrometric detector.
-
Chiral Column: Polysaccharide-based chiral stationary phases (e.g., CHIRALPAK series) are highly effective for a wide range of chiral compounds, including amines.[8] A crown ether-derived stationary phase could also be considered.[9]
-
Mobile Phase:
-
Chromatographic Conditions:
-
Flow Rate: 2-4 mL/min
-
Column Temperature: 35-40 °C
-
Back Pressure: 100-150 bar
-
Detection Wavelength: 210-230 nm (if using UV-Vis)
-
3. Data Analysis:
-
Identify the peaks for the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas as described for the GC method.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantiomeric separations. A variety of chiral stationary phases are commercially available.[12]
1. Sample Preparation:
-
Objective: To dissolve the sample in the mobile phase.
-
Procedure:
-
Dissolve the N,N-diethyl-1-pentanamine sample in the mobile phase.
-
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Chiral Column: Polysaccharide-based chiral stationary phases (e.g., CHIRALCEL OD-H, CHIRALPAK AD-H) are a good starting point for chiral amine separations.
-
Mobile Phase (Normal Phase):
-
Hexane/Isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5-1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210-230 nm
-
3. Data Analysis:
-
Identify the peaks for the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the peak areas as described for the GC method.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for each analytical technique.
Figure 1. Workflow for Chiral GC Analysis.
Figure 2. Workflow for Chiral SFC Analysis.
Figure 3. Workflow for Chiral HPLC Analysis.
Conclusion
The isomeric purity analysis of N,N-diethyl-1-pentanamine can be effectively achieved using chiral Gas Chromatography, Supercritical Fluid Chromatography, or High-Performance Liquid Chromatography. Chiral GC offers excellent resolution but may necessitate sample derivatization. Chiral SFC provides a rapid and environmentally friendly alternative, while chiral HPLC is a versatile and well-established technique. The protocols and comparative data presented in this guide are intended to equip researchers with the foundational knowledge to select and develop the most appropriate method for their specific analytical requirements, ensuring the quality and safety of their chiral compounds.
References
- 1. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fagg.be [fagg.be]
- 7. Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
Structural analogues of "1-Pentanamine, N,N-diethyl" and their properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties, toxicological profiles, and potential biological activities of structural analogues of 1-Pentanamine, N,N-diethyl. The information is intended to support research and development efforts in medicinal chemistry and pharmacology by offering a clear comparison of these related compounds.
Overview of this compound and its Analogues
This compound is a tertiary amine with a five-carbon chain. Its structural analogues, including N,N-dimethyl-1-pentanamine, N-ethyl-1-pentanamine, and N1,N1-diethyl-1,4-pentanediamine, offer variations in the alkyl substituents on the nitrogen atom and the carbon backbone. These modifications can significantly influence their physical, chemical, and biological properties.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its selected structural analogues. These properties are crucial for understanding the compounds' behavior in biological systems and for designing experimental protocols.
| Property | This compound | N,N-Dimethyl-1-pentanamine | N-Ethyl-1-pentanamine | N1,N1-Diethyl-1,4-pentanediamine |
| Molecular Formula | C9H21N | C7H17N[1][2] | C7H17N[3][4] | C9H22N2 |
| Molecular Weight ( g/mol ) | 143.27 | 115.22[1][2] | 115.22[4] | 158.28[5] |
| Boiling Point (°C) | 155-156 | 122-123[1][2] | 118[3] | 201[5] |
| Density (g/mL) | 0.763 | 0.755 (at 0°C)[1][2] | 0.763[3] | 0.819 (at 26°C)[5] |
| Solubility in Water | Soluble | Soluble | Soluble[3] | Soluble[5] |
| pKa | 10.4 (Predicted) | 9.83 (Predicted)[1][2] | 10.84 (Predicted)[4] | Not Found |
Toxicological Profile
Comprehensive toxicological data for each specific analogue is limited. However, general information on aliphatic amines suggests that their toxicity is primarily related to their caustic nature, causing irritation to the skin, eyes, and mucous membranes. For N1,N1-diethyl-1,4-pentanediamine, it is noted to be toxic by ingestion, inhalation, and skin absorption, and is irritating to the skin and eyes[5]. Further toxicological studies, such as the determination of LD50 values and mutagenicity assays (e.g., Ames test), are necessary for a complete risk assessment of these compounds.
Biological Activity and Signaling Pathways
The biological activities of these specific short-chain tertiary amines are not extensively documented in publicly available literature. However, their structural similarity to various biologically active molecules, including pharmaceuticals, suggests potential interactions with biological targets.
Tertiary amines are known to be metabolized by cytochrome P450 enzymes in the liver. This metabolism can lead to the formation of various metabolites, which may have their own biological activities or toxicities. The interaction with cytochrome P450 is a critical factor in the pharmacokinetic and pharmacodynamic profiles of these compounds.
While specific signaling pathways for these simple aliphatic amines have not been identified, their basic nature allows for potential interactions with G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes. Further research is required to explore these potential interactions and elucidate any specific signaling pathways that may be modulated by these compounds.
Experimental Protocols
Standard methodologies are employed for the determination of the physicochemical properties listed above.
Determination of Boiling Point
The boiling point of liquid amines can be determined using various methods, including:
-
Simple Distillation: A straightforward method where the temperature of the vapor that is in equilibrium with the boiling liquid is measured.
-
Thiele Tube Method: A convenient method that requires a small amount of sample and involves heating the sample in a sealed capillary tube immersed in a heating bath.
Determination of pKa
The acid dissociation constant (pKa) of amines, which reflects their basicity, can be determined experimentally using:
-
Potentiometric Titration: This involves titrating a solution of the amine with a standard acid and monitoring the pH change. The pKa can be calculated from the titration curve.
Determination of Solubility
The solubility of amines in water can be determined by:
-
Visual Method: Adding known amounts of the amine to a specific volume of water at a constant temperature until a saturated solution is formed, indicated by the presence of undissolved amine.
Visualization of Structural Relationships and a Potential Metabolic Pathway
The following diagrams illustrate the structural relationships between the discussed amines and a simplified representation of a potential metabolic pathway involving cytochrome P450.
Caption: Structural relationships between this compound and its analogues.
Caption: Potential metabolic fate of a tertiary amine via cytochrome P450.
References
A Head-to-Head Battle of the Bases: Unraveling Tertiary Amine Efficacy in the Baylis-Hillman Reaction
For researchers and professionals in drug development and organic synthesis, the quest for efficient and rapid catalytic systems is perpetual. The Baylis-Hillman reaction, a cornerstone of carbon-carbon bond formation, relies heavily on the catalytic prowess of tertiary amines. This guide provides a quantitative comparison of commonly employed tertiary amine catalysts, supported by experimental data, to inform catalyst selection and optimize reaction outcomes.
The efficiency of the Baylis-Hillman reaction is critically dependent on the choice of the tertiary amine catalyst. Factors such as the amine's nucleophilicity, steric hindrance, and the stability of the intermediate zwitterion all play a crucial role in determining the reaction rate. This guide focuses on a comparative analysis of three widely used tertiary amines: 1,4-diazabicyclo[2.2.2]octane (DABCO), 4-(dimethylamino)pyridine (DMAP), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Quantitative Comparison of Reaction Rates
The catalytic activity of tertiary amines in the Baylis-Hillman reaction can be quantitatively assessed by comparing reaction times and product yields under identical conditions. The following table summarizes the performance of DABCO, DMAP, and DBU in the reaction between an aldehyde and an activated alkene.
| Catalyst | Reaction Time | Yield (%) | Reference |
| DABCO | 20 days | 90 | [1] |
| DMAP | 7 days | 45 | [2] |
| DBU | 4 hours | 95 | [1] |
As the data clearly indicates, DBU is a significantly more active catalyst for the Baylis-Hillman reaction, leading to a much faster reaction and a higher yield compared to both DABCO and DMAP.[1] In a direct comparison, DBU was found to be over an order of magnitude faster than 3-hydroxyquinuclidine (3-HQD), another effective catalyst, and vastly superior to DABCO.[1] While DABCO and DMAP are effective, their reaction times are considerably longer.[1][2]
Experimental Protocols
The following is a general experimental protocol for a Baylis-Hillman reaction, based on procedures found in the literature.[3] Specific modifications to reactants, solvents, and temperatures may be required for different substrates.
Materials:
-
Aldehyde (1.0 equiv)
-
Activated alkene (e.g., methyl acrylate, 1.0 equiv)
-
Tertiary amine catalyst (e.g., DBU, 0.1 equiv)
-
Solvent (e.g., dichloromethane, THF, or solvent-free)
Procedure:
-
To a stirred solution of the aldehyde and the activated alkene in the chosen solvent at room temperature, the tertiary amine catalyst is added.
-
The reaction mixture is stirred at room temperature and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction (disappearance of the starting aldehyde), the reaction mixture is quenched, typically with a dilute aqueous acid solution (e.g., 0.1 M HCl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Baylis-Hillman adduct.
Reaction Mechanism and Visualization
The generally accepted mechanism for the Baylis-Hillman reaction involves a three-step sequence:[3][4][5]
-
Michael Addition: The tertiary amine catalyst adds to the activated alkene in a Michael-type addition to form a zwitterionic enolate intermediate.
-
Aldol Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a second zwitterionic intermediate.
-
Catalyst Elimination: An intramolecular proton transfer followed by the elimination of the tertiary amine catalyst yields the final allylic alcohol product and regenerates the catalyst for the next cycle.
The following diagram illustrates this catalytic cycle.
Caption: The catalytic cycle of the Baylis-Hillman reaction.
References
- 1. Superior amine catalysts for the Baylis-Hillman reaction: The use of DBU and its implications - Lookchem [lookchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Baylis-Hillman Reaction [organic-chemistry.org]
- 5. The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Pentanamine, N,N-diethyl: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 1-Pentanamine, N,N-diethyl (CAS No. 2162-91-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound was not publicly available, data from structurally similar aliphatic amines such as Diethylamine and N,N-Diethylmethylamine suggest that this compound is likely to be a flammable, corrosive, and toxic liquid. Therefore, the following precautions are imperative:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.
-
Spill Management: In case of a spill, immediately evacuate the area. For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam fire extinguisher. Do not use a direct water stream, as it may spread the fire.
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all local, state, and federal regulations.
-
Waste Identification and Classification: this compound should be treated as a hazardous waste. Based on analogous compounds, it is likely to be classified as both a flammable liquid (EPA Hazardous Waste Code D001) and a corrosive waste (EPA Hazardous Waste Code D002). It may also be considered toxic.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., Flammable, Corrosive, Toxic).
-
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. The storage area should have secondary containment.
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Contact your institution's EHS department to schedule a pickup.
-
Provide the disposal company with a complete and accurate description of the waste.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, based on available information.
| Property | Value |
| CAS Number | 2162-91-6 |
| Molecular Formula | C9H21N |
| Molecular Weight | 143.27 g/mol [1] |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available (Assumed to be low, as it is likely a flammable liquid) |
| Density | Not available |
Experimental Protocols
Detailed experimental protocols involving this compound should be designed with its potential hazards in mind. All work should be conducted in a controlled laboratory environment with appropriate engineering controls and PPE.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Pentanamine, N,N-diethyl
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-Pentanamine, N,N-diethyl, a flammable and corrosive amine, to empower you with the knowledge to operate safely and effectively.
Chemical and Physical Properties
A thorough understanding of a chemical's properties is the foundation of safe handling.
| Property | Value |
| Molecular Formula | C9H21N[1] |
| Molecular Weight | 143.27 g/mol [1] |
| Appearance | Colorless liquid |
| Odor | Pungent |
| Boiling Point | Not explicitly available |
| Flash Point | -23 °C / -9.4 °F[2] |
| Solubility | Soluble in water[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with multiple hazards, necessitating stringent safety measures. It is a highly flammable liquid and vapor, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage.[3] Adherence to the following PPE protocols is mandatory.
| Hazard | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Flammability | Flammable liquids: Category 2[3] | - Keep away from heat, sparks, open flames, and hot surfaces.[2][3] - Use explosion-proof electrical, ventilating, and lighting equipment.[2][3] - Use only non-sparking tools.[2][3] - Take precautionary measures against static discharge.[2][3] |
| Acute Toxicity (Oral) | Category 4[3] | - Do not eat, drink, or smoke when using this product.[3] - Wash skin thoroughly after handling.[3] |
| Acute Toxicity (Dermal) | Category 4[3] | - Wear protective gloves and clothing to prevent skin exposure.[2] |
| Skin Corrosion/Irritation | Category 1B[3] | - Wear protective gloves, protective clothing, eye protection, and face protection.[3] |
| Serious Eye Damage/Irritation | Category 1[3] | - Wear eye protection/face protection.[3] Ensure eyewash stations and safety showers are close to the workstation.[2] |
| Aquatic Hazard | Short-term (acute) aquatic hazard: Category 3 Long-term (chronic) aquatic hazard: Category 3[3] | - Avoid release to the environment.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps from preparation to disposal.
Workflow for handling this compound.
Experimental Protocols
1. Preparation:
-
Risk Assessment: Before any procedure, conduct a thorough risk assessment, considering the quantities of this compound being used and the specific experimental conditions.
-
Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and chemical splash goggles.[4][5] A face shield is recommended when handling larger quantities or when there is a splash hazard.
-
Ventilation: All handling of this compound must be performed in a certified chemical fume hood to prevent inhalation of vapors.[2]
2. Handling and Use:
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[2][3]
-
Incompatible Materials: Keep this compound away from acids and strong oxidizing agents.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[2]
3. Spill and Emergency Procedures:
-
Minor Spills: For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2] Seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.
-
Waste Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through your institution's approved hazardous waste disposal program. Do not pour it down the drain.[6] All disposal practices must adhere to local, state, and federal regulations.
References
- 1. This compound | C9H21N | CID 524212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
